8-Chloro-6-iodoimidazo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
8-chloro-6-iodoimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-6-9-1-2-11(6)3-4(8)10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUQDUQFRRRKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
This guide provides a comprehensive technical overview of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, functionalization strategies, and its burgeoning applications in drug discovery, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of a Dihalogenated Scaffold
8-Chloro-6-iodoimidazo[1,2-a]pyrazine has emerged as a high-value heteroaromatic scaffold in medicinal chemistry.[1] Its unique dihalogenated structure, featuring both a chloro and an iodo substituent on the fused bicyclic imidazo[1,2-a]pyrazine core, presents a versatile platform for the synthesis of complex molecular architectures.[1] The differential reactivity of the carbon-chlorine and carbon-iodine bonds allows for sequential and regioselective functionalization, a highly desirable attribute in the efficient construction of compound libraries for biological screening.[1] This guide will elucidate the foundational chemistry and practical applications of this compound, underscoring its role in the development of novel therapeutics. The imidazo[1,2-a]pyrazine core itself is a privileged scaffold, known to be a constituent of molecules with antiproliferative activity, making this particular derivative a crucial intermediate for potential therapeutic agents.[1]
Core Properties and Specifications
A foundational understanding of the physicochemical properties of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine is paramount for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 2227272-49-1 | [1] |
| Molecular Formula | C₆H₃ClIN₃ | [1] |
| Molecular Weight | 279.47 g/mol | [1] |
| IUPAC Name | 8-chloro-6-iodoimidazo[1,2-a]pyrazine | [1] |
| Appearance | Solid (form may vary) | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1] |
Synthesis and Regioselective Functionalization: A Chemist's Perspective
The synthesis of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine and its subsequent functionalization are cornerstones of its utility. The synthetic strategies generally revolve around the halogenation of a pre-formed imidazo[1,2-a]pyrazine scaffold.[1]
General Synthetic Approach
While specific, detailed synthetic routes for this exact compound are not extensively published, the general principles for creating related imidazopyrazine derivatives can be applied.[1] These methods often involve:
-
Condensation: The initial formation of the imidazo[1,2-a]pyrazine core, for instance, through the condensation of an α-halocarbonyl compound with an aminopyrazine.[1]
-
Selective Halogenation: Subsequent electrophilic halogenation reactions to introduce the chloro and iodo groups at the desired positions. The regioselectivity of these reactions can be controlled by manipulating reaction conditions such as solvent polarity and temperature.[1]
A plausible synthetic workflow is depicted below:
Caption: Generalized synthetic and functionalization pathway for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine.
Protocol: Regioselective Metalation and Functionalization
A powerful strategy for the functionalization of related chloro-substituted imidazo[1,2-a]pyrazines involves regioselective metalation using organometallic bases, followed by quenching with various electrophiles.[3] This approach offers precise control over the introduction of substituents at specific positions.
Objective: To selectively introduce a functional group at the C3 position of a 6-chloroimidazo[1,2-a]pyrazine precursor, a key step that could be adapted in a multi-step synthesis towards the target molecule.
Materials:
-
6-Chloroimidazo[1,2-a]pyrazine
-
TMPMgCl·LiCl (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodine, allyl bromide, acyl chloride)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Apparatus for reactions under inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve 6-chloroimidazo[1,2-a]pyrazine in anhydrous THF.
-
Cooling: Cool the solution to -60°C using a dry ice/acetone bath. The low temperature is critical to control the kinetics of the metalation and enhance regioselectivity.
-
Metalation: Slowly add a solution of TMPMgCl·LiCl (1.2 equivalents) in THF to the cooled solution. Stir the reaction mixture at -60°C for 30 minutes. The use of a strong, non-nucleophilic base like TMPMgCl·LiCl allows for deprotonation at the most acidic position, which in this case is C3.[3]
-
Electrophilic Quench: Add the desired electrophile (e.g., a solution of iodine in THF for iodination) to the reaction mixture and allow it to slowly warm to room temperature while stirring for 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-6-chloroimidazo[1,2-a]pyrazine.[3]
Self-Validation: The success of the regioselective metalation can be confirmed by NMR spectroscopy, where the disappearance of the proton signal at the C3 position and the appearance of new signals corresponding to the introduced substituent will be evident.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of various therapeutic agents due to its wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[4] 8-Chloro-6-iodoimidazo[1,2-a]pyrazine serves as a versatile starting material for the synthesis of molecules with significant therapeutic potential.
Anticancer and Kinase Inhibition
Derivatives of imidazo[1,2-a]pyrazine have shown inhibitory effects against several kinases, such as insulin-like growth factor-I receptor (IGF-IR), PI3K, Aurora kinase, and tyrosine kinase EphB4.[4] Furthermore, some analogs have demonstrated potent inhibition of SARS-CoV and SARS-CoV-2 main proteases.[4] The subject compound is also being investigated for its potential in developing compounds with antiproliferative activity.[1] It has also been studied for its potential to inhibit cytochrome P450 enzymes, which are involved in cancer progression and drug metabolism.[1]
Antimicrobial Activity
Research has indicated that 8-Chloro-6-iodoimidazo[1,2-a]pyrazine exhibits significant antimicrobial activity against various pathogens, positioning it as a promising candidate for the development of new antibacterial agents.[1] The proposed mechanism of action involves the inhibition of enzymes crucial for bacterial growth and metabolism.[1]
Neurological and Other Therapeutic Areas
Substituted imidazo[1,2-a]pyrazines have been explored as negative allosteric modulators of AMPA receptors, with potential applications in neurological disorders.[5] Additionally, related compounds have been investigated as adenosine A2A receptor antagonists, which have therapeutic potential in diseases such as Parkinson's, Alzheimer's, and cancer.[1]
Caption: Workflow illustrating the role of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine in a typical drug discovery pipeline.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine are essential to ensure safety and maintain its integrity.
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[6][7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Wash hands thoroughly after handling.[2][7]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[1][2] An inert atmosphere is recommended for long-term storage to prevent degradation.[1]
-
Hazards: While a specific Safety Data Sheet (SDS) for this compound is not widely available, related halogenated imidazo[1,2-a]pyridine and pyrazine compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] In case of accidental exposure, follow standard first-aid measures and seek medical attention.[8]
Conclusion and Future Outlook
8-Chloro-6-iodoimidazo[1,2-a]pyrazine stands out as a strategically important building block in the field of medicinal chemistry. Its dihalogenated nature allows for controlled, sequential modifications, providing access to a wide array of complex and novel molecular structures. The demonstrated and potential biological activities of its derivatives, particularly in oncology and infectious diseases, ensure that this compound will continue to be a valuable tool for drug discovery researchers. Future research will likely focus on the development of more efficient and scalable synthetic routes, as well as the exploration of new biological targets for its derivatives.
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved from [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (n.d.). PubMed Central. Retrieved from [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal. Retrieved from [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. (n.d.). PMC - NIH. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. Retrieved from [Link]
-
ChemInform Abstract: Diversely Substituted Imidazo[1,2-a]pyrazine-8-oxo-3-carbaldehydes: An Iodine-Mediated Cyclization/Oxidation Approach. (2025). ResearchGate. Retrieved from [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.). PMC - NIH. Retrieved from [Link]
-
Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. (2011). PubMed. Retrieved from [Link]
-
lookchem. (n.d.). Cas 56468-23-6,8-chloroiMidazo[1,5-a]pyrazine. Retrieved from [Link]
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- 2. tcichemicals.com [tcichemicals.com]
- 3. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. IMIDAZO[1,2-A]PYRAZINE - Safety Data Sheet [chemicalbook.com]
- 8. echemi.com [echemi.com]
physicochemical properties of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
An In-depth Technical Guide to the Physicochemical Characterization of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
Abstract
This technical guide provides a comprehensive framework for the full physicochemical characterization of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine (CAS No. 2227272-49-1), a heteroaromatic building block of significant interest in medicinal chemistry and drug discovery. Recognizing that detailed experimental data for this specific compound is not widely published, this document serves as both a scientific profile based on established chemical principles and a practical guide with detailed protocols for its empirical characterization. We will cover compound identification, predicted physicochemical properties, standard operating procedures for spectroscopic and physical analysis, and best practices for handling and storage. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and validated data set for this versatile synthetic intermediate.
Compound Profile and Strategic Importance
Chemical Identity
8-Chloro-6-iodoimidazo[1,2-a]pyrazine is a di-halogenated fused heterocyclic compound. Its structure is foundational to its utility in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | 8-chloro-6-iodoimidazo[1,2-a]pyrazine | [1] |
| CAS Number | 2227272-49-1 | [1] |
| Molecular Formula | C₆H₃ClIN₃ | [1] |
| Molecular Weight | 279.47 g/mol | [1] |
| Chemical Structure | ![]() |
Rationale for Use in Drug Discovery
The imidazo[1,2-a]pyrazine core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with potent biological activities, including antiproliferative and kinase inhibitory effects.[1][2] The strategic placement of two different halogen atoms (chloro and iodo) on this scaffold makes 8-Chloro-6-iodoimidazo[1,2-a]pyrazine an exceptionally valuable building block.[1]
The differential reactivity of the C-I and C-Cl bonds allows for sequential and regioselective metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig aminations.[1] This enables the controlled, stepwise introduction of diverse functional groups, providing a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[1][3]
Predicted Physicochemical Profile
While specific experimental data is scarce, a reliable profile can be predicted based on its structure and data from analogous compounds. These predictions form the basis for experimental design.
| Property | Predicted Characteristic & Rationale |
| Physical State | Crystalline solid at room temperature. The planar, rigid heterocyclic structure promotes efficient crystal lattice packing. |
| Melting Point | Expected to be well-defined and >150 °C. Rigid aromatic systems typically have high melting points. The precise value is a critical indicator of purity. |
| Solubility Profile | Water: Very low solubility due to the hydrophobic aromatic core. Polar Aprotic Solvents (DMSO, DMF): High solubility, ideal for reaction chemistry and biological screening. Chlorinated Solvents (DCM, Chloroform): Good solubility. Ethers (THF, Dioxane): Moderate solubility. Alcohols (Methanol, Ethanol): Low to moderate solubility. Non-polar Solvents (Hexanes, Toluene): Very low solubility. The "like dissolves like" principle dictates its preference for polar aprotic media. |
| pKa | The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms. The pKa of the protonated form is expected to be low (in the range of 1-3), influenced by the electron-withdrawing effects of the halogen substituents. |
| LogP | The octanol-water partition coefficient (LogP) is predicted to be moderately high, indicating significant lipophilicity, a key parameter for membrane permeability in drug candidates. |
Standard Operating Procedures for Full Characterization
The following protocols provide a self-validating system for any researcher to obtain a complete and reliable physicochemical data set for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine.
Protocol for Melting Point Determination
Causality: The melting point range provides a dual metric: the temperature itself aids in identification, while the narrowness of the range (ideally < 1 °C) is a primary indicator of sample purity. Impurities disrupt the crystal lattice, causing melting to occur at a lower temperature and over a broader range.
Methodology (Digital Melting Point Apparatus):
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.
-
Rapid Determination (Optional): Set a fast ramp rate (~10-20 °C/min) to find an approximate melting point.
-
Accurate Determination: Using a fresh sample, heat rapidly to ~20 °C below the approximate melting point.
-
Slow Heating: Decrease the ramp rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal liquefies (T2). The melting point is reported as the range T1 - T2.
Caption: Workflow for accurate melting point determination.
Protocol for Solubility Profiling
Causality: Understanding solubility is critical for selecting appropriate solvents for synthesis, purification (recrystallization), and formulation for biological assays. This protocol establishes a qualitative and semi-quantitative profile.
Methodology (Shake-Flask Method):
-
Solvent Array: Prepare a set of labeled vials containing 1.0 mL of various solvents (e.g., water, DMSO, methanol, DCM, toluene, THF).
-
Sample Addition: Accurately weigh and add 1 mg of the compound to each vial.
-
Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25 °C) for 1-2 hours to ensure equilibrium is reached.
-
Visual Observation: Visually inspect each vial for undissolved solid. Classify as "Freely Soluble" (>1 mg/mL), "Sparingly Soluble," or "Insoluble" (<1 mg/mL).
-
pH-Dependent Solubility (Optional but Recommended): For aqueous insolubility, test solubility in 1M HCl and 1M NaOH to assess the impact of protonating or deprotonating the molecule.
Spectroscopic and Spectrometric Characterization
Causality: NMR provides unambiguous structural confirmation by mapping the chemical environment of all ¹H and ¹³C nuclei. The chemical shifts, signal integrations, and coupling patterns must be consistent with the proposed structure.
Methodology:
-
Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the solution is homogeneous and free of particulate matter.
-
Instrument Setup: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient.
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze chemical shifts and coupling constants to assign signals to specific nuclei in the molecule.
-
Expected Spectral Features for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine:
-
¹H NMR: Three distinct signals are expected in the aromatic region (~7.5-9.0 ppm).
-
One singlet corresponding to the proton at the C5 position.
-
Two doublets corresponding to the protons at the C2 and C3 positions, likely showing a small coupling constant. The exact chemical shifts will be influenced by the electronic effects of the halogens and nitrogen atoms.
-
-
¹³C NMR: Six distinct signals are expected for the six carbon atoms in the heterocyclic core. The carbons directly attached to the electronegative chlorine, iodine, and nitrogen atoms will be shifted downfield.
Causality: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which serves to confirm the elemental composition (C₆H₃ClIN₃). Low-resolution MS confirms the molecular weight.
Methodology (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer or via a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocyles.
-
Data Acquisition: Acquire a full scan spectrum.
-
Data Analysis: Identify the molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern (M+ and M+2 in a ~3:1 ratio) should be observed. The primary observed ions will likely be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
Predicted m/z Values:
| Adduct | Formula | Predicted m/z (Monoisotopic) |
|---|---|---|
| [M+H]⁺ | [C₆H₄ClIN₃]⁺ | 279.9133 |
| [M+Na]⁺ | [C₆H₃ClIN₃Na]⁺ | 301.8952 |
Caption: High-resolution mass spectrometry workflow for structural confirmation.
Stability, Handling, and Storage
4.1. Storage Conditions
To maintain the integrity of the compound, strict storage conditions are necessary.
-
Temperature: 2-8 °C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation from air or moisture.[1]
-
Light: Protect from light by storing in an amber vial or in a dark location.[1]
4.2. Handling Precautions
As with any halogenated organic compound of unknown toxicity, appropriate personal protective equipment (PPE) should be used.
-
Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid inhalation of dust or contact with skin and eyes.
Conclusion
8-Chloro-6-iodoimidazo[1,2-a]pyrazine is a high-value synthetic intermediate whose utility is defined by its unique di-halogenation pattern. While comprehensive experimental data is not yet prevalent in the literature, its physicochemical properties can be reliably predicted from its structure. This guide provides the necessary theoretical framework and detailed, actionable protocols for any research team to perform a complete and robust characterization. Adherence to these methodologies for determining melting point, solubility, and spectroscopic identity will ensure data integrity and enable the confident application of this compound in advanced synthetic and medicinal chemistry programs.
References
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36085–36104. Available at: [Link]
-
Chemistry LibreTexts (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
-
Chemistry Steps (n.d.). Solubility of Organic Compounds. Retrieved January 26, 2026, from [Link]
-
Glaser, M., & Knochel, P. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(30), 8153–8161. Available at: [Link]
-
Loughborough University (n.d.). Melting point determination. Retrieved January 26, 2026, from [Link]
-
Queen's University (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 26, 2026, from [Link]
-
University of Alberta (n.d.). NMR Sample Prepara-on. Retrieved January 26, 2026, from [Link]
-
Western University (n.d.). NMR SAMPLE PREPARATION. Retrieved January 26, 2026, from [Link]
-
University of Toronto (2023, August 31). Solubility of Organic Compounds. Retrieved January 26, 2026, from [Link]
-
University of Salahaddin-Erbil (2021, September 19). experiment (1) determination of melting points. Retrieved January 26, 2026, from [Link]
Sources
- 1. 8-Chloro-6-iodoimidazo[1,2-a]pyrazine|CAS 2227272-49-1 [benchchem.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This bicyclic, nitrogen-rich system serves as a cornerstone for the design of novel therapeutics targeting a diverse array of biological targets implicated in a range of pathologies, from cancer and viral infections to inflammatory disorders. Its rigid structure, coupled with the amenability for substitution at multiple positions, provides a unique framework for fine-tuning pharmacological properties and achieving high target specificity and potency. This guide offers a comprehensive exploration of the key biological targets of the imidazo[1,2-a]pyrazine core, delving into the mechanisms of action, structure-activity relationships, and the experimental methodologies employed to validate these interactions.
I. The Oncological Landscape: Targeting Key Regulators of Cell Proliferation and Survival
The imidazo[1,2-a]pyrazine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective anticancer agents. A multitude of derivatives have been synthesized and shown to inhibit critical enzymes and pathways that are frequently dysregulated in cancer.
Aurora Kinases: Guardians of Mitosis
The Biological Rationale: Aurora kinases are a family of serine/threonine kinases that play a pivotal role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1] Their overexpression in various human cancers has positioned them as attractive targets for therapeutic intervention.[1] Inhibition of Aurora kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells.
Mechanism of Action of Imidazo[1,2-a]pyrazine Inhibitors: Imidazo[1,2-a]pyrazine-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Aurora kinase domain.[2] This binding event prevents the phosphorylation of downstream substrates, thereby disrupting the normal progression of mitosis. The imidazo[1,2-a]pyrazine core often serves as a scaffold to which various substituents are attached to optimize interactions with specific residues within the active site, leading to enhanced potency and selectivity.[1]
Structure-Activity Relationship (SAR) Insights: Structure-based design, aided by co-crystallization studies of imidazo[1,2-a]pyrazine derivatives with Aurora-A, has provided valuable insights into the key interactions governing inhibitor binding.[1] These studies have guided the synthesis of potent inhibitors with significant selectivity for Aurora-A over other kinases.[1]
Quantitative Data Summary:
| Compound ID | Target | IC50 (nM) | Cell-based Assay | Reference |
| 1 | Aurora A/B | 250 | phos-HH3 inhibition | [1] |
| 12k (SCH 1473759) | Aurora A | Kd = 0.02 | phos-HH3 inhibition | [1] |
| 12k (SCH 1473759) | Aurora B | Kd = 0.03 | phos-HH3 inhibition | [1] |
| 28b | Aurora-A | 75 | Biochemical Assay | [3] |
| 28b | Aurora-B | 4120 | Biochemical Assay | [3] |
| 28c | Aurora-A | 67 | Biochemical Assay | [3] |
| 28c | Aurora-B | 12710 | Biochemical Assay | [3] |
Experimental Protocol: In Vitro Aurora Kinase Activity Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the in vitro inhibitory activity of imidazo[1,2-a]pyrazine compounds against Aurora kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Imidazo[1,2-a]pyrazine test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the imidazo[1,2-a]pyrazine test compounds in kinase reaction buffer.
-
In a white assay plate, add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of a solution containing the Aurora kinase and substrate (e.g., MBP) in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro Aurora kinase inhibition assay.
Phosphoinositide 3-Kinases (PI3Ks): Central Nodes in Cell Signaling
The Biological Rationale: The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Aberrant activation of this pathway is one of the most common alterations in human cancers, making PI3K a prime target for cancer therapy.[5]
Mechanism of Action of Imidazo[1,2-a]pyrazine Inhibitors: Imidazo[1,2-a]pyrazine-based PI3K inhibitors act as ATP-competitive inhibitors, targeting the kinase domain of PI3K isoforms.[5] By blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), these inhibitors effectively shut down the downstream signaling cascade, leading to the inhibition of cancer cell growth and survival.[4] Some derivatives have shown dual inhibitory activity against both PI3K and mTOR.[4]
Quantitative Data Summary:
| Compound ID | Target | IC50 (nM) | Reference |
| 42 | PI3Kα | 0.06 | [4] |
| 42 | mTOR | 3.12 | [4] |
Experimental Protocol: PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)
-
PIP2 substrate
-
ATP
-
HTRF KinEASE™ detection reagents (e.g., Europium-labeled anti-phospho-PIP3 antibody and a fluorescently labeled PIP3 tracer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
Imidazo[1,2-a]pyrazine test compounds in DMSO
-
Low-volume, black 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 2 µL of the diluted compound or DMSO vehicle.
-
Add 4 µL of a solution containing the PI3K enzyme and PIP2 substrate in assay buffer.
-
Initiate the reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at the Km for the specific PI3K isoform.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the HTRF detection mix containing the Europium-labeled antibody and the fluorescent tracer.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio and determine the percent inhibition and IC50 values.[6]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention by imidazo[1,2-a]pyrazine inhibitors.
Ephrin Type-B Receptor 4 (EphB4): A Target in Angiogenesis and Cancer Progression
The Biological Rationale: EphB4 is a receptor tyrosine kinase that, along with its ligand ephrin-B2, plays a critical role in embryonic development, particularly in angiogenesis and neuronal guidance.[7] Dysregulation of EphB4 signaling has been implicated in the progression of various cancers.[7]
Mechanism of Action of Imidazo[1,2-a]pyrazine Inhibitors: A series of imidazo[1,2-a]pyrazine diarylureas have been identified as potent inhibitors of the EphB4 receptor.[7] These compounds likely act as ATP-competitive inhibitors, occupying the ATP-binding site of the EphB4 kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation and migration.
II. Combating Infectious Diseases: Novel Avenues for Antimicrobial and Antiviral Therapies
The imidazo[1,2-a]pyrazine scaffold has also emerged as a promising framework for the development of novel anti-infective agents.
Influenza Virus Nucleoprotein: A Target for Broad-Spectrum Antivirals
The Biological Rationale: The influenza virus nucleoprotein (NP) is a multifunctional protein that is essential for the replication of the viral genome.[8] It encapsidates the viral RNA, forming ribonucleoprotein complexes (RNPs) that are crucial for transcription and replication. Due to its conserved nature among different influenza virus strains, NP is an attractive target for the development of broad-spectrum antiviral drugs.[9]
Mechanism of Action of Imidazo[1,2-a]pyrazine Inhibitors: An imidazo[1,2-a]pyrazine derivative, designated as A4, has been identified as a potent inhibitor of influenza A virus replication.[8][10] Mechanistic studies revealed that A4 induces the clustering of the viral NP and prevents its accumulation in the nucleus.[8] This suggests that the compound may interfere with the normal oligomerization of NP or its interaction with host factors required for nuclear import, thereby disrupting the viral life cycle.
Quantitative Data Summary:
| Compound ID | Virus Strain | EC50 (µM) | Reference |
| A4 | A/H1N1/pdm09 (oseltamivir-resistant) | 1.67 | [10] |
| A4 | HIV IIIB strain | 0.98 | [8] |
Experimental Protocol: Influenza Virus Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose or Avicel overlay medium
-
Imidazo[1,2-a]pyrazine test compounds
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound in serum-free DMEM.
-
Prepare a dilution of the influenza virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Pre-incubate the virus dilution with an equal volume of the compound dilutions or vehicle control for 1 hour at 37°C.
-
Wash the confluent MDCK cell monolayers with PBS.
-
Infect the cells with 100 µL of the virus-compound mixture and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with 2 mL of the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percent plaque reduction compared to the vehicle control.
-
Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[11][12]
III. Modulating Immuno-Oncology Pathways: The Role of ENPP1 Inhibition
The Biological Rationale: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and initiates an anti-tumor immune response.[11][13] ENPP1 hydrolyzes the STING agonist 2'3'-cGAMP, thereby dampening the immune response.[13] Inhibition of ENPP1 is a promising strategy to enhance anti-tumor immunity.
Mechanism of Action of Imidazo[1,2-a]pyrazine Inhibitors: Imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ENPP1.[13] These compounds bind to the active site of ENPP1, preventing the hydrolysis of 2'3'-cGAMP.[13] This leads to an accumulation of cGAMP, sustained activation of the STING pathway, and the production of type I interferons and other pro-inflammatory cytokines that promote an anti-tumor immune response.
Quantitative Data Summary:
| Compound ID | Target | IC50 (nM) | Reference |
| 7 | ENPP1 | 5.70 or 9.68 | [13][14] |
Experimental Protocol: In Vitro ENPP1 Enzymatic Assay (Transcreener® Assay)
This protocol outlines a method for determining the in vitro inhibitory activity of compounds against ENPP1.
Materials:
-
Recombinant human ENPP1
-
2'3'-cGAMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
Imidazo[1,2-a]pyrazine test compounds in DMSO
-
Transcreener® AMP²/GMP² Assay Kit (BellBrook Labs)
-
Low-volume, black 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 2 µL of the diluted compound or DMSO vehicle.
-
Add 4 µL of a solution containing the ENPP1 enzyme in assay buffer.
-
Initiate the reaction by adding 4 µL of 2'3'-cGAMP substrate in assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the Transcreener® detection mix containing the AMP/GMP antibody and a fluorescent tracer.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition and determine the IC50 values.[15]
Caption: The cGAS-STING pathway and the inhibitory role of imidazo[1,2-a]pyrazine derivatives on ENPP1.
IV. Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold has unequivocally established itself as a "privileged" structure in medicinal chemistry. Its ability to serve as a template for the design of potent and selective modulators of a wide range of biological targets underscores its immense therapeutic potential. The continued exploration of this versatile core, coupled with advancements in structure-based drug design and a deeper understanding of disease biology, promises to yield a new generation of innovative therapeutics for a multitude of human diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers actively engaged in the discovery and development of novel imidazo[1,2-a]pyrazine-based drug candidates.
References
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Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174. [Link]
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Bouloc, N., Large, J. M., Kosmopoulou, M., Sun, C., Faisal, A., Matteucci, M., Reynisson, J., Brown, N., Atrash, B., Blagg, J., McDonald, E., Linardopoulos, S., Bayliss, R., & Bavetsias, V. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5996–6000. [Link]
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Chen, Y., Zhang, Y., Li, P., Wang, Y., Zhang, L., Liu, Y., Li, J., & Liu, Z. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1956–1967. [Link]
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Curran, K. J., Moy, F., Tovar, C., Cui, J., He, W., Liu, H., ... & Basso, A. D. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS medicinal chemistry letters, 1(5), 214–218. [Link]
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Fu, X., Li, Y., Zhang, Y., Wang, Y., Li, J., Zhang, L., ... & Xiong, B. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 249, 115162. [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454. [Link]
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Li, P., Wang, Y., Zhang, Y., Chen, Y., Zhang, L., Liu, Y., ... & Liu, Z. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1956-1967. [Link]
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Mitchell, S. A., Blomgren, P. A., Darrow, J. W., Currie, K. S., Kropf, J. E., Lee, S. H., ... & Elkin, L. L. (2009). Imidazo[1,2-a]pyrazine diaryl ureas: inhibitors of the receptor tyrosine kinase EphB4. Bioorganic & medicinal chemistry letters, 19(24), 6991–6995. [Link]
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Song, Z., Li, Y., Zhang, Y., Wang, Y., Li, J., Zhang, L., ... & Xiong, B. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Martínez-González, L., Al-Shahrour, F., Cimas, F. J., Pandiella, A., & Pastor, J. (2012). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & medicinal chemistry letters, 27(11), 2511–2516. [Link]
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Song, Z., Li, Y., Zhang, Y., Wang, Y., Li, J., Zhang, L., ... & Xiong, B. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Mitchell, S. A., Blomgren, P. A., Darrow, J. W., Currie, K. S., Kropf, J. E., Lee, S. H., ... & Elkin, L. L. (2009). Imidazo[1,2-a]pyrazine diaryl ureas: inhibitors of the receptor tyrosine kinase EphB4. Bioorganic & medicinal chemistry letters, 19(24), 6991–6995. [Link]
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Li, P., Wang, Y., Zhang, Y., Chen, Y., Zhang, L., Liu, Y., ... & Liu, Z. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1956-1967. [Link]
- Anaikutti, P., & Krishnamoorthy, R. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454.
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Liu, X., Wang, J., Sun, C., Li, Y., Fu, X., & Xiong, B. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European journal of medicinal chemistry, 241, 114520. [Link]
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Viral Plaque Assay Kit. Cell Biolabs, Inc. (n.d.). [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454. [Link]
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Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer. Journal of Medicinal Chemistry, 62(19), 8869-8883. [Link]
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Bavetsias, V., Large, J. M., Sun, C., Bouloc, N., Kosmopoulou, M., Faisal, A., ... & Linardopoulos, S. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of medicinal chemistry, 56(22), 9122–9135. [Link]
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Identification of the Imidazo[1,2- a ]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1956-1967. [Link]
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Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. (n.d.). [Link]
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Krammer, F. (2022). An In Vitro Microneutralization Assay for Influenza Virus Serology. Current protocols, 2(7), e491. [Link]
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Martínez-González, L., Al-Shahrour, F., Cimas, F. J., Pandiella, A., & Pastor, J. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & medicinal chemistry letters, 27(11), 2511–2516. [Link]
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Li, L., & Yin, Q. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4192. [Link]
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How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). [Video]. YouTube. [Link]
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A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular biology of the cell, 29(3), 253-268. [Link]
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Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors. Nature Communications, 15(1), 1-16. [Link]
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Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery. Open Exploration, 2, 1. [Link]
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Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS chemical neuroscience, 10(1), 383–394. [Link]
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Singh, R., & Singh, P. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. Journal of biomolecular structure & dynamics, 33(7), 1466-1483. [Link]
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Kao, R. Y., Yang, D., Lau, L. S., Tsui, W. H., Hu, L., Dai, J., ... & Yuen, K. Y. (2010). Broad spectrum inhibitor of influenza A and B viruses targeting the viral nucleoprotein. Journal of medicinal chemistry, 53(23), 8493–8501. [Link]
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Spectroscopic Profile of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine (CAS 2227272-49-1), a key heteroaromatic building block in medicinal chemistry and drug discovery. The unique substitution pattern of this compound, featuring both a chloro and an iodo group on the imidazo[1,2-a]pyrazine core, makes it a versatile substrate for regioselective cross-coupling reactions.[1] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and the rational design of synthetic pathways.
This document will delve into the predicted and expected features of the ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data for this molecule. While direct experimental spectra for this specific compound are not widely published, this guide will leverage established principles of spectroscopic interpretation and data from closely related analogs to provide a robust and scientifically-grounded analysis.
Molecular Structure and Key Spectroscopic Features
The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure and the electronic environment of each atom.
Figure 1: Structure of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine with atom numbering.
The imidazo[1,2-a]pyrazine core is an electron-deficient aromatic system. The presence of two electronegative halogen atoms, chlorine at position 8 and iodine at position 6, further influences the electron distribution and, consequently, the chemical shifts in the NMR spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine is expected to be relatively simple, exhibiting three distinct signals in the aromatic region, corresponding to the protons at positions 2, 3, and 5.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.0 - 8.2 | Singlet | - | Located on the electron-rich imidazole ring, adjacent to a nitrogen atom. |
| H-3 | 7.8 - 8.0 | Singlet | - | Also on the imidazole ring, influenced by the adjacent nitrogen. |
| H-5 | 8.8 - 9.0 | Singlet | - | Situated on the pyrazine ring, deshielded by the adjacent nitrogen and the iodine at C-6. |
Causality behind Experimental Choices in ¹H NMR:
-
Solvent Selection: A deuterated solvent that can dissolve the compound without interfering with the signals in the aromatic region is crucial. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for such heterocyclic systems.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR, with its signal defined as 0.00 ppm.
-
Operating Frequency: A higher field strength spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is important for accurate determination of chemical shifts and coupling constants, although for this simple spectrum, a lower field would likely suffice.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected for the six carbon atoms of the imidazo[1,2-a]pyrazine core.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 135 - 140 | Part of the imidazole ring, deshielded by adjacent nitrogen atoms. |
| C-3 | 115 - 120 | Also on the imidazole ring, generally more shielded than C-2. |
| C-5 | 140 - 145 | On the pyrazine ring, deshielded by the adjacent nitrogen and the iodine at C-6. |
| C-6 | 90 - 95 | Directly attached to the highly electronegative iodine, leading to significant shielding (the "heavy atom effect"). |
| C-8 | 145 - 150 | Attached to the electronegative chlorine atom, resulting in deshielding. |
| C-8a | 130 - 135 | Bridgehead carbon, influenced by the fusion of the two rings. |
Self-Validating Systems in ¹³C NMR:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons. For 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, DEPT-135 would show positive signals for the three CH carbons (C-2, C-3, and C-5) and no signals for the quaternary carbons (C-6, C-8, and C-8a).
-
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR technique correlates proton and carbon signals that are directly bonded, providing unambiguous assignment of the protonated carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for assigning quaternary carbons and confirming the overall connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, with a molecular formula of C₆H₃ClIN₃, the expected monoisotopic mass is approximately 278.9 g/mol .[1]
Expected Mass Spectrum Features
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight. The presence of both chlorine and iodine will result in a characteristic isotopic pattern.
-
Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which will produce an M+2 peak with an intensity of about one-third of the M⁺ peak.
-
Iodine is monoisotopic (¹²⁷I).
-
-
Fragmentation Pattern: Electron impact (EI) ionization is likely to cause fragmentation of the molecule. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms.
| Ion | m/z (approximate) | Interpretation |
| [M]⁺ | 279/281 | Molecular ion with ³⁵Cl and ³⁷Cl isotopes. |
| [M-Cl]⁺ | 244 | Loss of a chlorine radical. |
| [M-I]⁺ | 152/154 | Loss of an iodine radical. |
| [M-Cl-I]⁺ | 117 | Loss of both halogen radicals. |
Experimental Workflow for Mass Spectrometry:
Figure 2: A generalized workflow for mass spectrometry analysis.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to aid in the complete and unambiguous assignment of all proton and carbon signals.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
General Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) for accurate mass measurements.
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for observing the molecular ion with minimal fragmentation. Electron impact (EI) ionization is a higher-energy method that will induce fragmentation, providing structural information.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions. Compare the experimental data with the theoretical values.
Conclusion
The spectroscopic data of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, while not extensively documented in the public domain, can be confidently predicted based on the well-established principles of NMR and mass spectrometry, and by comparison with closely related analogs. This technical guide provides a comprehensive framework for researchers to understand, acquire, and interpret the key spectroscopic features of this important synthetic building block. The provided protocols and data interpretation guidelines are designed to ensure scientific integrity and to empower drug development professionals in their research endeavors.
References
-
Krishnamoorthy, R., Anaikutti, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37057-37071. Available at: [Link]
-
Avallone, L., Caprariis, P. D., Galeone, A., & Rimoli, M. G. (1996). 1H and 13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409–414. Available at: [Link]
-
Li, J., Tang, J., Wu, Y., He, Q., & Yu, Y. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source. Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-151. Available at: [Link]
Sources
The Strategic Utility of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Targeted Therapeutics
The imidazo[1,2-a]pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its unique electronic properties and rigid, bicyclic structure make it an ideal framework for developing potent and selective inhibitors of various protein kinases and other therapeutic targets. Within this class of compounds, 8-Chloro-6-iodoimidazo[1,2-a]pyrazine has emerged as a particularly valuable and versatile building block for the synthesis of novel drug candidates.[1] This guide provides an in-depth overview of its commercial availability, a detailed plausible synthesis protocol, and its strategic applications in drug discovery.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2227272-49-1 | [1][2] |
| Molecular Formula | C₆H₃ClIN₃ | [1][2] |
| Molecular Weight | 279.47 g/mol | [1] |
| Appearance | Solid (form may vary by supplier) | N/A |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light. | [1] |
Commercial Availability
8-Chloro-6-iodoimidazo[1,2-a]pyrazine is available from a number of specialized chemical suppliers. The following table provides a summary of representative commercial sources. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Supplier | Catalog Number | Purity | Available Quantities |
| Aaronchem | AR01K9G2 | 95% | 100mg, 250mg, 1g |
| Benchchem | B1436910 | >95% | Inquire |
| Sunway Pharm Ltd | CB70915 | 97% | 1g, 5g |
| eMolecules (AstaTech) | 771348393 | Inquire | 0.1g |
Strategic Importance in Drug Discovery: A Tale of Two Halogens
The synthetic utility of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine lies in the differential reactivity of its two halogen substituents. The chloro and iodo groups at the C8 and C6 positions, respectively, serve as orthogonal handles for sequential, regioselective cross-coupling reactions.[1] This allows for the controlled and systematic introduction of diverse chemical moieties to build complex molecular architectures.
The more reactive C-I bond is typically exploited first in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of an aryl, heteroaryl, or alkynyl group at the C6 position. Subsequently, the less reactive C-Cl bond can be functionalized through nucleophilic aromatic substitution (SNAr) or more forcing cross-coupling conditions, enabling the introduction of amines, alcohols, or other nucleophiles at the C8 position.[1]
This strategic, stepwise functionalization is critical in the development of kinase inhibitors, where precise positioning of different chemical groups is necessary to achieve high potency and selectivity. The imidazo[1,2-a]pyrazine core itself is a known hinge-binder in many kinases, and the substituents at the C6 and C8 positions can be tailored to interact with specific pockets in the ATP-binding site.
Plausible Synthetic Pathway
Caption: Proposed three-step synthesis of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine.
Step 1: Synthesis of 2-Amino-3-chloropyrazine (Intermediate 1)
Principle: The first step involves the regioselective chlorination of 2-aminopyrazine. The amino group is an activating ortho-, para-director for electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of electron-rich aromatic and heteroaromatic compounds.
Experimental Protocol:
-
To a solution of 2-aminopyrazine (1.0 eq) in acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 2-amino-3-chloropyrazine.
Step 2: Synthesis of 8-Chloroimidazo[1,2-a]pyrazine (Intermediate 2)
Principle: This step involves the condensation of 2-amino-3-chloropyrazine with an α-haloaldehyde, in this case, chloroacetaldehyde, to form the imidazo[1,2-a]pyrazine bicyclic system. This is a classic method for the synthesis of this scaffold.
Experimental Protocol:
-
Dissolve 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add an aqueous solution of chloroacetaldehyde (1.2 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and neutralize with a mild base such as sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 8-chloroimidazo[1,2-a]pyrazine.
Step 3: Synthesis of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine (Final Product)
Principle: The final step is the regioselective iodination of 8-chloroimidazo[1,2-a]pyrazine. The C6 position is electronically favored for electrophilic substitution in the imidazo[1,2-a]pyrazine system. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.
Experimental Protocol:
-
Dissolve 8-chloroimidazo[1,2-a]pyrazine (1.0 eq) in acetonitrile.
-
Add N-iodosuccinimide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring for the disappearance of the starting material.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel to obtain 8-chloro-6-iodoimidazo[1,2-a]pyrazine.
Application in Sequential Cross-Coupling Reactions
The following workflow illustrates the strategic use of 8-chloro-6-iodoimidazo[1,2-a]pyrazine in the synthesis of a polysubstituted derivative.
Caption: Sequential functionalization of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine.
This sequential approach allows for the rapid generation of a library of analogues with diverse functionalities at the C6 and C8 positions, which is a powerful strategy in lead optimization for drug discovery programs.
Conclusion
8-Chloro-6-iodoimidazo[1,2-a]pyrazine is a high-value, strategically important building block for medicinal chemists. Its commercial availability and the differential reactivity of its halogen substituents make it an ideal starting material for the synthesis of complex, polysubstituted imidazo[1,2-a]pyrazine derivatives. The plausible synthetic route outlined in this guide provides a practical approach for its laboratory-scale preparation. The ability to perform sequential, regioselective cross-coupling reactions solidifies the position of this compound as a key tool in the development of the next generation of targeted therapeutics.
References
-
UCL Discovery. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Available at: [Link]
Sources
Introduction: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Safety and Handling of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
8-Chloro-6-iodoimidazo[1,2-a]pyrazine is a heteroaromatic compound of significant interest to the medicinal chemistry community. Its core structure, the imidazo[1,2-a]pyrazine, is recognized as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds, demonstrating a range of pharmacological activities including antiproliferative and kinase-inhibiting properties.[1][2] This specific derivative is distinguished by the presence of two different halogen atoms, a chloro group at the 8-position and an iodo group at the 6-position.[1] This unique di-halogenation is not a trivial feature; it is the very characteristic that makes this molecule a highly versatile and valuable building block. The differential reactivity of the C-I and C-Cl bonds allows for sequential and regioselective metal-catalyzed cross-coupling reactions, enabling researchers to construct complex molecular architectures with precision.[1] This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and chemical properties of this compound, designed for professionals engaged in drug development and scientific research.
Physicochemical & Hazard Profile
A thorough understanding of a compound's properties is the foundation of its safe and effective use. While comprehensive toxicological data for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine is not extensively documented, a robust safety profile can be constructed by examining data from its core structure and closely related halogenated analogs.
| Property | Data | Source |
| IUPAC Name | 8-chloro-6-iodoimidazo[1,2-a]pyrazine | [1] |
| CAS Number | 2227272-49-1 | [1] |
| Molecular Formula | C₆H₃ClIN₃ | [1] |
| Molecular Weight | 279.47 g/mol | [1] |
| Appearance | Solid (inferred from analogs) | |
| GHS Hazards (Inferred) | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 | [3][4] |
The parent imidazo[1,2-a]pyrazine scaffold is known to be a skin and eye irritant and may cause respiratory irritation.[4][5] Similar halogenated heterocyclic compounds exhibit comparable hazard profiles.[3] Therefore, it is imperative to handle 8-Chloro-6-iodoimidazo[1,2-a]pyrazine with the assumption that it carries these risks.
Core Safety Directive: Engineering Controls and Personal Protective Equipment (PPE)
The primary directive for handling this compound is the minimization of exposure through a multi-layered safety approach, prioritizing engineering controls and supplementing with appropriate PPE.
Engineering Controls: The First Line of Defense
The causality behind mandating specific engineering controls is the potential for generating airborne dust particles or vapors, which present an inhalation hazard.
-
Ventilation: All handling of solid 8-Chloro-6-iodoimidazo[1,2-a]pyrazine and its solutions must be conducted within a properly functioning chemical fume hood.[6] For operations with a higher risk of dust generation, such as weighing or transfers, a local exhaust ventilation system or a closed system is strongly recommended.
-
Safety Infrastructure: Laboratories must be equipped with readily accessible safety showers and eyewash stations.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is chosen to create a direct barrier against the identified hazards of skin, eye, and respiratory irritation.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection:
-
Gloves: Wear nitrile rubber or other chemically resistant gloves. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[7]
-
Protective Clothing: A fully buttoned lab coat is mandatory. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[6]
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a full-face respirator with appropriate cartridges should be used by trained personnel.[6]
Caption: Sequential functionalization of the di-halogenated scaffold.
This compound serves as a critical intermediate for synthesizing potential therapeutic agents, particularly those with antiproliferative activity. [1]The imidazo[1,2-a]pyrazine core itself has been identified in inhibitors of various kinases, including Brk/PTK6, aurora kinase, and tyrosine kinase EphB4, making this building block highly relevant for oncology and inflammation research. [2][8]
Waste Disposal
Proper disposal is a critical component of the laboratory safety workflow. As a halogenated organic compound, 8-Chloro-6-iodoimidazo[1,2-a]pyrazine and its waste products must be treated as hazardous chemical waste.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams. [9]* Containment: Use a designated, clearly labeled, and compatible waste container. Keep the container closed when not in use. [7][9]* Disposal Route: Never dispose of this compound or its waste down the drain. [7]Disposal must occur through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing, in accordance with local, state, and federal regulations. [6]
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (2023). National Center for Biotechnology Information. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (2023). Royal Society of Chemistry. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (2021). ResearchGate. [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PubMed Central. National Center for Biotechnology Information. [Link]
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PubMed Central. National Center for Biotechnology Information. [Link]
-
Halogenated Solvents - Washington State University. Washington State University Environmental Health & Safety. [Link]
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties - ResearchGate. (2022). ResearchGate. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. ETH Zürich. [Link]
-
Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem. National Center for Biotechnology Information. [Link]
-
Chemical and Hazardous Waste Guide - UiO. (2024). University of Oslo. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Royal Society of Chemistry. [Link]
- WO2004022562A1 - 6-ARYL-IMIDAZO[1,2-a]PYRAZIN-8-YLAMINES, METHOD OF MAKING... - Google Patents.
-
Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed. (2011). National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Methodological & Application
Synthesis Protocol for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine: An Essential Heterocyclic Building Block
Introduction
8-Chloro-6-iodoimidazo[1,2-a]pyrazine is a key heteroaromatic intermediate in the field of medicinal chemistry and drug discovery. Its unique di-halogenated structure, featuring both a chloro and an iodo substituent, renders it an exceptionally versatile scaffold for the synthesis of complex molecular architectures. The differential reactivity of the C-Cl and C-I bonds allows for selective and sequential functionalization through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of diverse functional groups at specific positions, a critical aspect in the exploration of structure-activity relationships (SAR) for novel therapeutic agents. The imidazo[1,2-a]pyrazine core itself is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of activities including, but not limited to, antiviral, anticancer, and kinase inhibition.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, designed for researchers and professionals in drug development.
Synthetic Strategy: A Chemically Sound and Efficient Approach
The synthesis of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine is most effectively achieved through a two-step process, commencing with the commercially available and strategically substituted 2-amino-3-chloro-5-iodopyrazine. This starting material already incorporates the desired chloro and iodo substituents at the correct positions on the pyrazine ring, which will become the 8-chloro and 6-iodo positions in the final product. The core of this synthetic protocol lies in the subsequent cyclization reaction with an appropriate α-halocarbonyl compound to construct the fused imidazole ring. This approach is depicted in the workflow diagram below.
Caption: Synthetic workflow for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine.
Experimental Protocol: Step-by-Step Synthesis
This protocol provides a detailed methodology for the synthesis of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine from 2-amino-3-chloro-5-iodopyrazine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-amino-3-chloro-5-iodopyrazine | ≥95% | Commercially available |
| Chloroacetaldehyde (50 wt. % in H₂O) | Reagent grade | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Acros Organics |
| Sodium bicarbonate (NaHCO₃) | ACS reagent grade | Fisher Chemical |
| Dichloromethane (DCM) | HPLC grade | J.T. Baker |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | EMD Millipore |
| Silica gel | 60 Å, 230-400 mesh | Merck |
Detailed Synthesis Procedure
Step 1: Cyclization of 2-amino-3-chloro-5-iodopyrazine with Chloroacetaldehyde
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-chloro-5-iodopyrazine (2.55 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous methanol (50 mL) to the flask and stir the mixture to obtain a suspension.
-
Reagent Addition: To the stirred suspension, add chloroacetaldehyde (1.5 mL of a 50 wt. % solution in water, approx. 11.0 mmol, 1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and wash the solid with a small amount of dichloromethane.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate).
-
Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield 8-Chloro-6-iodoimidazo[1,2-a]pyrazine as a solid. Store the final product in a dark place under an inert atmosphere at 2-8°C to ensure stability.[1]
Characterization of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
The structure and purity of the synthesized 8-Chloro-6-iodoimidazo[1,2-a]pyrazine should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₆H₃ClIN₃ |
| Molecular Weight | 279.47 g/mol |
| Appearance | Solid |
| Storage | 2-8°C, under inert atmosphere, protected from light |
¹H NMR (400 MHz, DMSO-d₆): The expected spectrum would show distinct signals for the aromatic protons in the region of δ 7.5–9.0 ppm.
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display six distinct signals for the carbon atoms of the heterocyclic core, with the carbon atoms attached to the halogens showing characteristic shifts.
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ is 279.9133. The observed mass should be within a narrow tolerance of this value, and the isotopic pattern for chlorine and iodine should be present.
Mechanistic Insights and Rationale
The synthesis of the imidazo[1,2-a]pyrazine core proceeds via a well-established cyclocondensation reaction. The mechanism involves the initial nucleophilic attack of the exocyclic amino group of the 2-aminopyrazine derivative onto the carbonyl carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization where the endocyclic pyrazine nitrogen attacks the carbon bearing the chlorine atom, leading to the formation of the fused imidazole ring. The final step is a dehydration to yield the aromatic imidazo[1,2-a]pyrazine system. The use of an anhydrous solvent is recommended to favor the forward reaction.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, a valuable building block for the synthesis of novel compounds in drug discovery. By following this detailed procedure, researchers can efficiently produce this key intermediate in high purity, enabling its use in a wide array of subsequent chemical transformations. The strategic placement of the chloro and iodo substituents offers a gateway to diverse and complex molecular structures with significant therapeutic potential.
References
- Borisov, A. V., Tolmachev, A. A., Zavada, O. A., Zhuravel', I. A., & Kovalenko, S. N. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(5), 704–711.
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). PubMed. Retrieved from [Link]
- Groebke, K., Weber, L., & Mehlin, F. (1998).
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36509–36520. Available at: [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. Retrieved from [Link]
- Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008).
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2018). PubMed Central. Retrieved from [Link]
-
1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. (n.d.). Sci-Hub. Retrieved from [Link]
-
13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). MDPI. Retrieved from [Link]
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
Introduction: The Critical Role of Purity in Drug Discovery
8-Chloro-6-iodoimidazo[1,2-a]pyrazine is a key heteroaromatic building block in medicinal chemistry. Its unique structure, featuring both chloro and iodo substituents, makes it a versatile substrate for sequential and regioselective metal-catalyzed cross-coupling reactions, such as aminocarbonylation and Negishi couplings.[1] The imidazo[1,2-a]pyrazine core is a privileged scaffold in the development of therapeutic agents, including those with antiproliferative activity.[1][2] The purity of this intermediate is paramount, as the presence of impurities can lead to the formation of undesired side products, complicate reaction monitoring and product characterization, and ultimately impact the biological activity and safety of the final drug candidates.
This guide provides an in-depth overview of the common purification methods for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, tailored for researchers, scientists, and drug development professionals. We will delve into the principles behind each technique and offer detailed protocols to achieve high purity of this critical intermediate.
Understanding the Molecule: Properties of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClIN₃ | [1] |
| Molecular Weight | 279.47 g/mol | [1] |
| Appearance | Likely a solid at room temperature | General knowledge |
| Polarity | Polar, due to the presence of nitrogen atoms and halogens | Inferred from structure |
| Solubility | Expected to be soluble in polar organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from related compounds |
The presence of the imidazo[1,2-a]pyrazine core, with its nitrogen atoms, imparts a degree of polarity to the molecule. The chloro and iodo substituents further influence its electronic properties and potential for intermolecular interactions. These characteristics are key in selecting the appropriate purification techniques.
Purification Strategies: A Multi-faceted Approach
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, a combination of techniques is often employed to achieve the high purity required for downstream applications. The most common methods include:
-
Recrystallization: A powerful technique for removing small amounts of impurities from a solid sample. It relies on the principle of differential solubility of the compound of interest and its impurities in a given solvent system at different temperatures.
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase. It is widely used for purifying reaction mixtures and isolating the desired product.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution separation technique used for achieving very high purity, often in the final stages of purification or for small-scale preparations.
The following sections provide detailed protocols and the scientific rationale behind each of these methods.
Method 1: Recrystallization
Recrystallization is an effective and economical method for purifying solid compounds. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.
Principle of Recrystallization
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. This differential solubility allows for the selective crystallization of the pure compound upon cooling, while the impurities remain in the solution.
Protocol for Recrystallization of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
Materials:
-
Crude 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents to identify a suitable one. A good starting point for a polar compound like 8-Chloro-6-iodoimidazo[1,2-a]pyrazine would be alcohols (ethanol, isopropanol) or a solvent/anti-solvent system like ethyl acetate/hexanes.
-
Dissolution: Place the crude 8-Chloro-6-iodoimidazo[1,2-a]pyrazine in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent until the compound completely dissolves. Avoid adding excess solvent, as this will reduce the recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be continued in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Diagram of Recrystallization Workflow:
Caption: Workflow for the purification of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine by recrystallization.
Method 2: Column Chromatography
Column chromatography is a highly effective method for separating mixtures of compounds. For 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, normal-phase chromatography using silica gel is a common approach.
Principle of Column Chromatography
In normal-phase column chromatography, a polar stationary phase (e.g., silica gel) is used with a less polar mobile phase (eluent). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. More polar compounds will have a stronger interaction with the polar stationary phase and will therefore move down the column more slowly. Less polar compounds will interact less with the stationary phase and will be eluted more quickly.
For a related compound, 6-chloroimidazo[1,2-a]pyrazine, a silica gel column with a gradient of ethyl acetate in petroleum ether was used for purification.[3] This suggests that a similar system would be effective for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine.
Protocol for Column Chromatography of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
Materials:
-
Crude 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp for monitoring
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. The ideal eluent should provide good separation of the desired compound from impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica gel to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots under a UV lamp.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified 8-Chloro-6-iodoimidazo[1,2-a]pyrazine.
Diagram of Column Chromatography Workflow:
Caption: Workflow for the purification of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine by column chromatography.
Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest possible purity, preparative HPLC is the method of choice. It is particularly useful for purifying small quantities of material or for removing closely related impurities that are difficult to separate by other means.
Principle of Preparative HPLC
Similar to column chromatography, HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. However, HPLC uses high pressure to force the mobile phase through a column packed with smaller particles, resulting in much higher resolution and faster separation times. For polar compounds like 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, reverse-phase HPLC is often employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).
A reverse-phase HPLC method has been described for the analysis of a related compound, chloropyrazine, using a mobile phase of acetonitrile and water with an acid modifier.[4] This method can be scaled up for the preparative separation of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine.
Protocol for Preparative HPLC of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
Materials:
-
Partially purified 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
Acid modifier (e.g., formic acid or trifluoroacetic acid)
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative reverse-phase column (e.g., C18)
-
Collection vessels
Procedure:
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
-
System Setup: Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Injection and Separation: Inject the sample onto the column and begin the separation using the developed gradient method.
-
Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the peak of the pure 8-Chloro-6-iodoimidazo[1,2-a]pyrazine.
-
Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.
-
Solvent Removal: Remove the HPLC solvents, often by lyophilization (freeze-drying) if water is present, to obtain the final, highly pure product.
Diagram of Preparative HPLC Workflow:
Caption: Workflow for the purification of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine by preparative HPLC.
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility | Economical, scalable, effective for removing small amounts of impurities. | May not be effective for all compounds or for removing closely related impurities. Can have lower recovery yields. |
| Column Chromatography | Differential adsorption | Versatile, widely applicable, good for separating complex mixtures. | Can be time-consuming and labor-intensive, requires larger volumes of solvent. |
| Preparative HPLC | High-resolution differential partitioning | Provides very high purity, fast separation times, automated. | Expensive equipment, limited sample loading capacity, requires specialized expertise. |
Conclusion
The purification of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine is a critical step in its use as a building block for drug discovery. The choice of purification method will depend on the specific requirements of the research, including the scale of the synthesis and the desired final purity. A combination of techniques, such as an initial purification by column chromatography followed by a final polishing step using recrystallization or preparative HPLC, can be employed to achieve the high standards of purity necessary for pharmaceutical research and development.
References
- WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents - Google P
-
8-chloroimidazo[1,2-a]pyrazine (C6H4ClN3) - PubChem. (URL: [Link])
-
Separation of Pyrazine, chloro- on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])
-
8-chloro-3-iodoimidazo[1,2-a]pyrazine - PubChem. (URL: [Link])
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (URL: [Link])
-
(PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity † - ResearchGate. (URL: [Link])
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (URL: [Link])
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PubMed Central. (URL: [Link])
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. (URL: [Link])
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC - NIH. (URL: [Link])
-
(PDF) Imidazo[1,2-a]pyrazines - ResearchGate. (URL: [Link])
-
8-Chloroimidazo[1,2-a]pyrazine - Lead Sciences. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Separation of Pyrazine, chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Suzuki Coupling Reaction with 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of Imidazo[1,2-a]pyrazines and the Power of Selective Functionalization
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and three-dimensional structure make it an attractive core for the development of novel therapeutic agents targeting a wide range of biological targets. The ability to precisely and selectively introduce molecular diversity at various positions of this scaffold is paramount for establishing structure-activity relationships (SAR) and optimizing drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds. Its broad functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists. This guide provides a detailed exploration of the application of the Suzuki coupling reaction to a particularly useful building block, 8-Chloro-6-iodoimidazo[1,2-a]pyrazine. We will delve into the principles of chemoselective coupling, provide a detailed experimental protocol for the selective arylation at the C-6 position, and discuss the potential for subsequent functionalization at the C-8 position, thereby unlocking the full synthetic potential of this versatile intermediate.
Chemoselectivity: Harnessing the Differential Reactivity of C-I and C-Cl Bonds
The key to the strategic utilization of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine in Suzuki coupling lies in the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The generally accepted order of reactivity for organic halides in the rate-determining oxidative addition step of the Suzuki coupling catalytic cycle is: I > Br > OTf >> Cl. This trend is primarily governed by the bond dissociation energies of the respective carbon-halogen bonds, with the weaker C-I bond being more susceptible to cleavage by the palladium(0) catalyst.
This differential reactivity allows for a highly selective mono-functionalization of the imidazo[1,2-a]pyrazine core. Under carefully controlled conditions, the Suzuki coupling will proceed exclusively at the more labile C-6 iodo position, leaving the more robust C-8 chloro substituent intact for subsequent chemical transformations. This stepwise approach is a powerful strategy for the divergent synthesis of a library of analogues from a common intermediate.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in our case, the C-I bond of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine) to form a Pd(II) intermediate. This is typically the rate-determining step of the reaction.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Suzuki Coupling at the C-6 Position
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of an aryl boronic acid with 8-Chloro-6-iodoimidazo[1,2-a]pyrazine at the C-6 position. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
8-Chloro-6-iodoimidazo[1,2-a]pyrazine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DME)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Chloro-6-iodoimidazo[1,2-a]pyrazine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-8-chloroimidazo[1,2-a]pyrazine.
Key Reaction Parameters and Optimization
The success of the selective Suzuki coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations for optimization:
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings. For less reactive boronic acids or to improve reaction times, other catalysts such as PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine ligand can be explored. |
| Base | K₂CO₃ (2.0 eq.) | Potassium carbonate is a mild and effective base for many Suzuki reactions. Other bases like Cs₂CO₃ or Na₂CO₃ can also be used. The choice of base can influence the reaction rate and yield. |
| Solvent | Toluene or 1,4-Dioxane | These are common solvents for Suzuki couplings. A mixture of a solvent with water (e.g., DME/H₂O) can sometimes accelerate the reaction. The choice of solvent can affect the solubility of the reagents and the overall reaction kinetics. |
| Temperature | 80-100 °C | The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system used. Microwave irradiation can also be employed to significantly reduce reaction times. |
| Boronic Acid Equivalent | 1.1 - 1.5 eq. | A slight excess of the boronic acid is generally used to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Inappropriate base or solvent. | Use a fresh batch of catalyst; Ensure all glassware is flame-dried and solvents are anhydrous; Screen different bases and solvents. |
| Formation of Homocoupled Product | Oxygen contamination; Side reactions of the boronic acid. | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas; Use a slight excess of the boronic acid. |
| Dehalogenation of Starting Material | Presence of reducing agents; High reaction temperatures. | Purify all reagents; Lower the reaction temperature and monitor the reaction closely. For iodo-compounds, dehalogenation can sometimes be a competing side reaction. |
| Reaction at C-8 Chloro Position | High reaction temperatures; Highly active catalyst/ligand system. | Lower the reaction temperature; Use a less active catalyst system for the initial coupling. |
Sequential Functionalization: Unlocking the C-8 Position
The 6-aryl-8-chloroimidazo[1,2-a]pyrazine product obtained from the initial selective Suzuki coupling is a valuable intermediate for further diversification. The remaining C-8 chloro substituent can undergo a second Suzuki coupling reaction, typically under more forcing conditions. This may involve:
-
Higher reaction temperatures.
-
More active palladium catalysts and ligands: Systems employing bulky, electron-rich phosphine ligands are often necessary to activate the less reactive C-Cl bond.
-
Stronger bases.
This sequential, site-selective functionalization strategy allows for the synthesis of a wide array of di-substituted imidazo[1,2-a]pyrazines with diverse substitution patterns, which is a powerful approach in the context of drug discovery and materials science.
Conclusion
The selective Suzuki-Miyaura cross-coupling of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine offers a reliable and efficient method for the synthesis of 6-aryl-8-chloroimidazo[1,2-a]pyrazines. By leveraging the inherent difference in reactivity between the C-I and C-Cl bonds, a high degree of chemoselectivity can be achieved. The resulting mono-arylated product serves as a versatile platform for further functionalization at the C-8 position, enabling the rapid generation of diverse molecular libraries. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this powerful synthetic strategy in their research endeavors.
References
- This review surveys the recent developments in organometallic‐chemistry‐based methods for the preparation of imidazo[1,2‐b]pyridazines by cyclization as well as their functionalization by means of cross‐coupling reactions such as Sonogashira, Heck, Negishi, Suzuki‐Miyaura, Kumada and Stille. In addition, the advances made on the C−H activation of imidazo[1,2‐b]pyridazines using C‐arylation, C‐benzylation and C‐alkylation are also reviewed.
Application Note: Strategic Functionalization of the C6-Iodo Position of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyrazine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its unique electronic properties and spatial arrangement allow for targeted interactions with a variety of biological targets. The dihalogenated derivative, 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, represents a particularly valuable synthetic intermediate. This bifunctional scaffold allows for sequential and regioselective diversification, primarily by leveraging the differential reactivity of the C-I and C-Cl bonds in metal-catalyzed cross-coupling reactions. This application note provides a detailed guide to the selective functionalization of the C6-iodo position, a critical step in the synthesis of complex, poly-functionalized imidazo[1,2-a]pyrazine derivatives for drug discovery programs.
The key to the selective functionalization of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine lies in the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. This inherent difference in reactivity allows for the selective transformation at the C6 position while leaving the C8-chloro group intact for subsequent manipulations.
Chemoselective Functionalization: A Trio of Powerful Cross-Coupling Reactions
The C6-iodo position of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This section details the protocols for three of the most powerful and versatile of these transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the introduction of aryl and heteroaryl moieties. The reaction is tolerant of a wide range of functional groups and generally proceeds with high yields and selectivity.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the catalytic cycle.
-
Base: A base, typically an inorganic carbonate such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid partner for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of 6-Aryl-8-chloroimidazo[1,2-a]pyrazines
-
Reagent Preparation: In a dry reaction vessel, combine 8-Chloro-6-iodoimidazo[1,2-a]pyrazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-8-chloroimidazo[1,2-a]pyrazine.
Representative Data: Suzuki-Miyaura Coupling of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 6 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 78 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in introducing alkynyl moieties, which are versatile functional groups that can be further elaborated.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium(0) complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to act as a co-catalyst that facilitates the coupling with the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.
-
Ligand: Phosphine ligands are used to stabilize the palladium catalyst and modulate its reactivity.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Detailed Protocol: Synthesis of 6-Alkynyl-8-chloroimidazo[1,2-a]pyrazines
-
Reagent Preparation: To a solution of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine (1.0 equiv.) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2-1.5 equiv.) and an amine base like triethylamine (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and the copper(I) co-catalyst, CuI (0.05-0.10 equiv.).
-
Inert Atmosphere: Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-6 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the amine hydrohalide salts and catalyst residues.
-
Concentration: Wash the celite pad with the reaction solvent and concentrate the combined filtrates under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 6-alkynyl-8-chloroimidazo[1,2-a]pyrazine.
Representative Data: Sonogashira Coupling of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
| Entry | Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 2 | 95 |
| 2 | Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | i-Pr₂NH | DMF | 50 | 4 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Et₃N | Acetonitrile | 40 | 3 | 91 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is exceptionally useful for introducing primary and secondary amines, as well as other nitrogen-containing functionalities, onto the imidazo[1,2-a]pyrazine scaffold.
Causality Behind Experimental Choices:
-
Bulky Ligands: The success of the Buchwald-Hartwig amination often relies on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle.
-
Strong Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine nucleophile.
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents and inert atmosphere conditions are crucial for optimal results.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Synthesis of 6-Amino-8-chloroimidazo[1,2-a]pyrazines
-
Reagent Preparation: In an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), the phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.), and the strong base (e.g., NaOt-Bu, 1.4-2.0 equiv.).
-
Substrate Addition: Add 8-Chloro-6-iodoimidazo[1,2-a]pyrazine (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-8-chloroimidazo[1,2-a]pyrazine.
Representative Data: Buchwald-Hartwig Amination of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
| Entry | Amine | Pd Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80 | 6 | 85 |
Conclusion and Future Outlook
The 8-Chloro-6-iodoimidazo[1,2-a]pyrazine scaffold is a powerful and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The chemoselective functionalization of the C6-iodo position via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provides a reliable and efficient means to introduce a diverse array of substituents. The protocols and data presented in this application note offer a solid foundation for researchers in medicinal chemistry and drug development to explore the vast chemical space accessible from this privileged starting material. Future work in this area may focus on the development of even more efficient and greener catalytic systems, as well as the exploration of other cross-coupling reactions to further expand the synthetic utility of this valuable scaffold.
References
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35845–35857. Available from: [Link]
Sources
Mastering Regioselectivity: Application Notes and Protocols for the Functionalization of Dihalogenated Imidazo[1,2-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic scaffold of significant interest in drug discovery and development.[1][2] Its rigid, planar structure and ability to participate in a variety of intermolecular interactions have made it a cornerstone in the design of potent and selective therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including kinase inhibition, antiviral, and anticancer properties.[3] The strategic functionalization of the imidazo[1,2-a]pyrazine ring system is paramount to modulating its pharmacological profile, and dihalogenated derivatives serve as versatile precursors for introducing molecular diversity through regioselective cross-coupling reactions.
This guide provides an in-depth exploration of the principles and protocols governing the regioselective functionalization of dihalogenated imidazo[1,2-a]pyrazines. We will delve into the mechanistic underpinnings of site-selective reactions and offer detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Understanding Regioselectivity in Dihalogenated Imidazo[1,2-a]pyrazines
The ability to selectively functionalize one halogenated position over another is crucial for the efficient synthesis of complex molecules. The regioselectivity of cross-coupling reactions on dihalogenated imidazo[1,2-a]pyrazines is governed by a combination of factors:
-
Nature of the Halogen: The carbon-halogen bond strength plays a pivotal role. The reactivity order for halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl > F.[4] This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Br and C-Cl bonds. This inherent difference in reactivity is the primary tool for achieving regioselectivity in substrates bearing two different halogens.
-
Electronic Effects of the Heterocycle: The electron-deficient nature of the pyrazine ring and the influence of the two nitrogen atoms create a unique electronic landscape across the scaffold. The positions on the pyrazine ring (C-5, C-6, and C-8) are generally more electron-deficient than those on the imidazole ring (C-2 and C-3). Electrophilic aromatic substitution, for instance, is favored at the C-3 position of the electron-rich imidazole ring.[5] This electronic environment influences the relative rates of oxidative addition at different carbon-halogen bonds.
-
Steric Hindrance: The steric environment around the halogenated positions can also influence the accessibility of the palladium catalyst. Bulky substituents adjacent to a halogen can hinder the approach of the catalyst, favoring reaction at a less sterically encumbered position.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and the ancillary ligands can dramatically influence regioselectivity. Bulky, electron-rich phosphine ligands can alter the steric and electronic properties of the catalyst, in some cases even reversing the "normal" selectivity observed with less sophisticated catalysts.
Key Dihalogenated Imidazo[1,2-a]pyrazine Scaffolds and Their Reactivity
Several dihalogenated imidazo[1,2-a]pyrazine isomers serve as key starting materials for synthetic campaigns. Below, we discuss the regioselective functionalization of some of the most common scaffolds.
6,8-Dihalogenated Imidazo[1,2-a]pyrazines
The 6,8-dihalogenated scaffold is a common entry point for diversification. For instance, 6,8-dibromoimidazo[1,2-a]pyrazine is a commercially available starting material.[6] The relative reactivity of the C-6 and C-8 positions is influenced by the electronic pull of the adjacent nitrogen atoms.
Application Protocol 1: Regioselective Suzuki-Miyaura Coupling of 6,8-Dibromoimidazo[1,2-a]pyrazine
This protocol describes the selective arylation at the C-8 position of 6,8-dibromoimidazo[1,2-a]pyrazine, followed by a subsequent coupling at the C-6 position. The higher reactivity of the C-8 position is often observed due to electronic factors.
Diagram of the Regioselective Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the sequential Suzuki-Miyaura coupling of 6,8-dibromoimidazo[1,2-a]pyrazine.
Materials:
-
6,8-Dibromoimidazo[1,2-a]pyrazine
-
Arylboronic acid (for C-8 functionalization)
-
Second arylboronic acid (for C-6 functionalization)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Sodium carbonate (Na₂CO₃)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Protocol:
Part A: Selective Monofunctionalization at C-8
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6,8-dibromoimidazo[1,2-a]pyrazine (1.0 mmol), the first arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add a degassed solvent mixture of DME (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 6-bromo-8-aryl-imidazo[1,2-a]pyrazine.
Part B: Functionalization at C-6
-
To a microwave vial, add the 6-bromo-8-aryl-imidazo[1,2-a]pyrazine (1.0 mmol) from Part A, the second arylboronic acid (1.5 mmol), and potassium carbonate (2.5 mmol).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane (6 mL) and water (1.5 mL).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by column chromatography to yield the desired 6,8-diaryl-imidazo[1,2-a]pyrazine.
Quantitative Data for Suzuki-Miyaura Couplings:
| Starting Material | Position | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6,8-Dibromo-IP | C-8 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 4 | 75-90 |
| 6-Bromo-8-aryl-IP | C-6 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 | 1 | 60-85 |
IP = imidazo[1,2-a]pyrazine. Yields are indicative and may vary based on the specific arylboronic acid used.
Application Protocol 2: Regioselective Sonogashira Coupling of a Dichloroimidazo[1,2-a]pyrazine
This protocol outlines the regioselective Sonogashira coupling at the more reactive C-8 position of a dichloroimidazo[1,2-a]pyrazine derivative. The C-8 position is often more susceptible to oxidative addition than other chlorinated positions on the pyrazine ring.
Mechanistic Rationale for Regioselectivity:
The regioselectivity in this case is primarily driven by electronic factors. The C-8 position is adjacent to a nitrogen atom (N-7), which can influence the electron density and bond polarization of the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst compared to the C-6 position.
Diagram of the Sonogashira Coupling Reaction:
Caption: Regioselective Sonogashira coupling at the C-8 position.
Materials:
-
6,8-Dichloro-2-phenylimidazo[1,2-a]pyrazine
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Step-by-Step Protocol:
-
To a Schlenk tube under an inert atmosphere, add 6,8-dichloro-2-phenylimidazo[1,2-a]pyrazine (1.0 mmol) and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the terminal alkyne (1.2 mmol) followed by Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 6-chloro-8-alkynyl-2-phenylimidazo[1,2-a]pyrazine.
Expected Yields: 65-85%, depending on the alkyne coupling partner.
Application Protocol 3: Regioselective Buchwald-Hartwig Amination of a Dihaloimidazo[1,2-a]pyrazine
This protocol demonstrates the selective amination of a dihaloimidazo[1,2-a]pyrazine, where a more reactive halogen (e.g., bromine) is displaced in preference to a less reactive one (e.g., chlorine).
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Selective Buchwald-Hartwig amination at the C-3 position.
Materials:
-
3-Bromo-8-chloroimidazo[1,2-a]pyrazine
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Step-by-Step Protocol:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.05 mmol, 5 mol%) to a dry reaction tube.
-
Add anhydrous 1,4-dioxane (2 mL) and stir for 10 minutes.
-
Add 3-bromo-8-chloroimidazo[1,2-a]pyrazine (1.0 mmol), the amine (1.2 mmol), and cesium carbonate (1.5 mmol).
-
Seal the tube and heat the mixture to 110 °C for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield the 3-amino-8-chloroimidazo[1,2-a]pyrazine.
Quantitative Data for Buchwald-Hartwig Amination:
| Starting Material | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-8-chloro-IP | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 16 | 70-90 |
| 3-Bromo-8-chloro-IP | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 65-80 |
IP = imidazo[1,2-a]pyrazine. Yields are representative.
Conclusion
The regioselective functionalization of dihalogenated imidazo[1,2-a]pyrazines is a powerful strategy for the synthesis of novel and diverse chemical entities for drug discovery. A thorough understanding of the underlying principles of reactivity, coupled with carefully optimized reaction protocols, enables the controlled and predictable synthesis of desired isomers. The protocols detailed in this guide provide a robust starting point for researchers to explore the rich chemical space offered by this privileged scaffold.
References
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Ahmed El Akkaoui, Jamal Koubachi, Gérald Guillaumet, and Saïd El Kazzouli. "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect, 2021. [Link]
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Pankaj Kumar, Rupinder Kaur, and Karan Singh. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry, 2021. [Link]
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Agonist Kastrati, Alexander Kremsmair, Alisa S. Sunagatullina, Vasilii Korotenko, and Paul Knochel. "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates." Chemical Science, 2023. [Link]
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Emilie Marie, Sébastien Bouclé, Cécile Enguehard-Gueiffier, and Alain Gueiffier. "Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach." Molecules, 2012. [Link]
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Pierre-Olivier Delaye, Marion Pénichon, Hassan Allouchi, Cécile Enguehard-Gueiffier, and Alain Gueiffier. "Regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines by Suzuki–Miyaura and Sonogashira cross-coupling reactions." Organic & Biomolecular Chemistry, 2017. [Link]
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"Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine." Chemistry Stack Exchange, 2014. [Link]
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G. Jones. "Imidazo[1,2-a]pyrazines." ResearchGate, 2008. [Link]
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S. L. Buchwald and J. F. Hartwig. "Buchwald–Hartwig amination." Wikipedia. [Link]
- P. J. Guiry and A. G. M. Connolly. "The Suzuki-Miyaura reaction: a personal perspective from the UCD group.
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-
M. K. Gurjar, S. Borhade, and P. Mainkar. "Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines." Organic Chemistry Frontiers, 2022. [Link]
-
S. K. Kashani, J. E. Jessiman, and S. V. Ley. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv, 2021. [Link]
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A. F. M. M. Rahman, M. A. Ali, and M. I. R. Mamun. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies." Molecules, 2020. [Link]
-
T. J. Donohoe, P. A. C. K. Pape, and R. D. C. Pullin. "Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction." Chemical Society Reviews, 2017. [Link]
-
C. S. A. D. S. Marques, A. M. P. dos Santos, and A. M. S. Silva. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies." Molecules, 2016. [Link]
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S. S. K. G. AL-Shok, A. A. H. Kadhum, and A. A. Al-Amiery. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." Scientific Reports, 2023. [Link]
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M. Meanwell. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." ACS Catalysis, 2022. [Link]
- M. B. Smith. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." John Wiley & Sons, 2019.
- J. F. Hartwig. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
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J. L. Fields, S. J. P. Spessard, and Z. T. Ball. "Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells." Bioorganic & Medicinal Chemistry Letters, 2011. [Link]
-
S. N. Suryawanshi, A. K. Singh, and V. K. Tiwari. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances, 2015. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
Authored by: [Your Name], Senior Application Scientist
Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyrazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention from the pharmaceutical and agrochemical industries.[1][2] This bicyclic aromatic system is a key structural component in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antiviral, anti-inflammatory, and kinase inhibitory activities.[3][4][5][6] The strategic functionalization of the imidazo[1,2-a]pyrazine core is therefore a critical endeavor in the discovery of novel therapeutic agents.
The subject of this application note, 8-chloro-6-iodoimidazo[1,2-a]pyrazine, is a highly versatile and valuable building block for the synthesis of diverse libraries of substituted imidazo[1,2-a]pyrazines. The presence of two different halogen atoms at distinct positions on the pyrazine ring allows for sequential and regioselective palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of the synthetic strategies outlined herein.
The Principle of Chemoselective Cross-Coupling: Exploiting the Differential Reactivity of C-I and C-Cl Bonds
The success of sequential cross-coupling on dihalogenated heterocyclic systems hinges on the disparate reactivity of the carbon-halogen bonds. In the context of palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and often rate-determining step of the catalytic cycle.[7][8][9] The bond dissociation energy of the carbon-halogen bond plays a pivotal role in the kinetics of this step.
The C-I bond is significantly weaker than the C-Cl bond, and consequently, has a lower activation energy for oxidative addition.[10][11][12] This substantial difference in reactivity allows for the selective functionalization of the 6-position (C-I) of 8-chloro-6-iodoimidazo[1,2-a]pyrazine while the 8-position (C-Cl) remains unreacted, provided that appropriate reaction conditions are employed. This chemoselectivity enables the introduction of a diverse array of substituents at the 6-position, including aryl, alkynyl, and amino moieties, through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, respectively. The resulting 6-substituted-8-chloroimidazo[1,2-a]pyrazine can then be subjected to a second cross-coupling reaction at the 8-position under more forcing conditions if desired, allowing for the synthesis of di-substituted derivatives.
Experimental Protocols for the Regioselective Functionalization of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine at the C-6 Position
The following protocols are provided as a guide for the selective functionalization of 8-chloro-6-iodoimidazo[1,2-a]pyrazine at the 6-position. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-8-chloroimidazo[1,2-a]pyrazines
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[3][13][14]
Reaction Scheme:
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Application Note: Strategic N-Arylation of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine for Drug Discovery Scaffolds
Abstract
This application note provides a detailed experimental guide for the N-arylation of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, a critical heterocyclic building block in medicinal chemistry. The imidazo[1,2-a]pyrazine core is a privileged scaffold found in numerous pharmacologically active agents.[1][2] The presence of two distinct halogen atoms on the 8-Chloro-6-iodoimidazo[1,2-a]pyrazine substrate offers opportunities for sequential, site-selective functionalization, making it an invaluable tool for the rapid assembly of diverse compound libraries. This document outlines two robust, field-proven protocols for C-N bond formation: a Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Ullmann-type coupling. We delve into the causality behind reagent selection, mechanistic pathways, and strategies for optimizing reaction outcomes, providing researchers in drug development with a comprehensive and actionable guide.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine moiety is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a wide spectrum of biological activities, including roles as kinase inhibitors and antiviral agents.[1] The targeted N-arylation of this scaffold is a powerful strategy to modulate the steric and electronic properties of the molecule, thereby fine-tuning its interaction with biological targets. The subject of this guide, 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, is a particularly strategic starting material. The differential reactivity of the C-I and C-Cl bonds under various cross-coupling conditions allows for a stepwise and controlled elaboration of the molecular framework.
This guide will focus on the N-arylation at the imidazole nitrogen (N1), which is generally the most nucleophilic nitrogen atom in this ring system. Understanding and controlling this transformation is a key step in harnessing the full potential of this versatile scaffold.
Mechanistic Considerations and Regioselectivity
The two primary methods for N-arylation of heteroaromatic compounds are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods often depends on the substrate scope, functional group tolerance, and desired reaction conditions.
Buchwald-Hartwig Amination (Palladium-Catalyzed)
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[3] The catalytic cycle, illustrated below, typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add 8-Chloro-6-iodoimidazo[1,2-a]pyrazine (1.0 eq), the desired aryl amine (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vial and cycle it between vacuum and argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the vial in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-arylated product.
Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation
This protocol provides a cost-effective alternative to palladium-catalyzed methods and is particularly effective for the N-arylation of imidazoles and related heterocycles.
[4][5][6]Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| 8-Chloro-6-iodoimidazo[1,2-a]pyrazine | 2227272-49-1 | Various | Starting material |
| Aryl Halide (Iodide or Bromide) | Variable | Various | Arylating agent (1.5 equivalents) |
| Copper(I) Iodide (CuI) | 7681-65-4 | Various | Copper catalyst (10 mol%) |
| 1,10-Phenanthroline | 66-71-7 | Various | Ligand (20 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Various | Base (2.5 equivalents) |
| Anhydrous Dimethylformamide (DMF) or Toluene | 68-12-2 | Various | Reaction Solvent |
Experimental Workflow:
Caption: Workflow for Ullmann-Type N-Arylation.
Step-by-Step Procedure:
-
Reaction Setup: To a sealable reaction tube, add 8-Chloro-6-iodoimidazo[1,2-a]pyrazine (1.0 eq), the aryl halide (1.5 eq), potassium carbonate (2.5 eq), copper(I) iodide (10 mol%), and 1,10-phenanthroline (20 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous DMF or toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Place the tube in a preheated oil bath at 120-140 °C and stir vigorously for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated product.
Summary of Reaction Parameters and Optimization
The following table summarizes the recommended starting conditions for both protocols.
| Parameter | Protocol 1: Buchwald-Hartwig | Protocol 2: Ullmann-Type |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) | CuI (10 mol%) |
| Ligand | Xantphos (5 mol%) | 1,10-Phenanthroline (20 mol%) |
| Base | Cs₂CO₃ (2.0 eq) | K₂CO₃ (2.5 eq) |
| Solvent | Toluene or 1,4-Dioxane | DMF or Toluene |
| Temperature | 100-110 °C | 120-140 °C |
| Time | 12-24 h | 24-48 h |
Troubleshooting and Optimization:
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. For the Buchwald-Hartwig reaction, screening other phosphine ligands (e.g., BrettPhos, RuPhos) may be beneficial. For the Ullmann reaction, other diamine or phenanthroline-based ligands can be explored.
-
Side Product Formation: If significant side products are observed, reducing the reaction temperature may improve selectivity. A different choice of base or solvent could also be advantageous.
-
Regioselectivity Issues: If a mixture of N-arylated isomers is obtained, modifying the ligand in the catalytic system can sometimes influence the regiochemical outcome due to steric effects.
Conclusion
The N-arylation of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine is a crucial transformation for the synthesis of novel compounds in drug discovery. This application note provides two reliable and well-precedented protocols based on Palladium and Copper catalysis. By understanding the underlying mechanisms and key reaction parameters, researchers can effectively utilize this versatile building block to construct libraries of complex molecules for biological screening. The provided step-by-step procedures and optimization strategies serve as a comprehensive guide to achieving successful and reproducible results.
References
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Mahdavi, M., et al. (2022). Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. New Journal of Chemistry, 46, 10814-10819. Available at: [Link]
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Request PDF. (n.d.). Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. ResearchGate. Available at: [Link]
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Karthikeyan, C., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-15. Available at: [Link]
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Wang, X., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. Molecules, 20(11), 20690-20701. Available at: [Link]
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Ghorai, P. (2022). Buchwald–Hartwig reaction: an update. Monatshefte für Chemie - Chemical Monthly, 153, 791–820. Available at: [Link]
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Chen, Q., et al. (2017). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 8(3), 2096–2103. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
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Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available at: [Link]
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Kaur, N., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(48), 9785-9813. Available at: [Link]
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Altman, R. A., et al. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. Available at: [Link]
-
Request PDF. (n.d.). Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. ResearchGate. Available at: [Link]
-
Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012–6015. Available at: [Link]
-
Sharghi, H., et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Chemistry – An Asian Journal, 18(17), e202300539. Available at: [Link]
-
Karthikeyan, C., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 35503-35517. Available at: [Link]
-
Request PDF. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ResearchGate. Available at: [Link]
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Smith, P. W., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(21), 5033–5038. Available at: [Link]
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El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Copper-Catalyzed Sequential N-Arylation and Aerobic Oxidation: Synthesis of Quinazoline Derivatives. Available at: [Link]
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Kim, J., & Lee, S. (2011). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 16(7), 5733–5744. Available at: [Link]
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Pai, G., & Chattopadhyay, A. P. (2016). N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system. Tetrahedron Letters, 57(29), 3140-3145. Available at: [Link]
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Request PDF. (n.d.). Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2019). Practical iridium-catalyzed direct α-arylation of N-heteroarenes with (hetero)arylboronic acids by H2O-mediated H2 evolution. Nature Communications, 10, 4333. Available at: [Link]
-
Kollár, L., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(1), 226. Available at: [Link]
-
Li, Y., et al. (2022). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 27(19), 6265. Available at: [Link]
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Application Note & Protocol: A Scalable Synthesis of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine for Drug Discovery
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine heterocyclic system is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutic agents.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing compounds with a wide array of pharmacological activities, including but not limited to antiviral, anti-inflammatory, and anticancer properties.[1] Notably, derivatives of this scaffold have shown potent inhibitory activity against critical biological targets such as p13K, aurora kinase, and tyrosine kinase EphB4.[1] The specific compound, 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, is a highly valuable building block in drug discovery. The strategic placement of two different halogen atoms—a chloro group at the 8-position and an iodo group at the 6-position—allows for selective and sequential functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures for biological screening.
This application note provides a comprehensive, step-by-step protocol for the scalable synthesis of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, designed for researchers and professionals in drug development. The protocol is built upon established synthetic methodologies for related heterocyclic systems and is optimized for scalability, safety, and reproducibility.
Synthetic Strategy: A Two-Step Approach to a Key Intermediate
The synthesis of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine is strategically designed as a two-step process. This approach ensures high yields, regioselectivity, and amenability to scale-up.
-
Step 1: Cyclization to form the 8-Chloroimidazo[1,2-a]pyrazine core. This step involves the condensation reaction between 2-amino-3-chloropyrazine and chloroacetaldehyde. This is a classic approach for the formation of the imidazo[1,2-a]pyrazine ring system.[3]
-
Step 2: Regioselective Iodination. The second step is a regioselective electrophilic iodination of the 8-chloroimidazo[1,2-a]pyrazine intermediate at the C6 position using N-iodosuccinimide (NIS). The imidazo[1,2-a]pyrazine ring is electron-rich, making it susceptible to electrophilic substitution. The regioselectivity of the iodination is directed by the electronic properties of the heterocyclic system.
Below is a visual representation of the overall synthetic workflow.
Caption: Overall synthetic workflow for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine.
Detailed Experimental Protocol
Step 1: Synthesis of 8-Chloroimidazo[1,2-a]pyrazine
This procedure details the cyclization reaction to form the core heterocyclic structure.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-chloropyrazine | 97% | Sigma-Aldrich |
| Chloroacetaldehyde (50 wt.% in H₂O) | Sigma-Aldrich | |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Reagent | Fisher Scientific |
| Brine (saturated NaCl solution) | In-house preparation | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific |
Equipment:
-
Round-bottom flask (size appropriate for scale)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-chloropyrazine (1.0 eq).
-
Add ethanol to the flask to create a solution with a concentration of approximately 0.2 M.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Slowly add chloroacetaldehyde (1.2 eq, 50 wt.% in H₂O) to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 8-chloroimidazo[1,2-a]pyrazine by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
This step describes the regioselective iodination of the previously synthesized intermediate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 8-Chloroimidazo[1,2-a]pyrazine | Synthesized in Step 1 | |
| N-Iodosuccinimide (NIS) | 98% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Sodium thiosulfate (Na₂S₂O₃) | ACS Reagent | Fisher Scientific |
| Saturated sodium bicarbonate solution | In-house preparation | |
| Brine (saturated NaCl solution) | In-house preparation | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific |
Equipment:
-
Round-bottom flask (size appropriate for scale)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 8-chloroimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-iodosuccinimide (1.1 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 8-Chloro-6-iodoimidazo[1,2-a]pyrazine by column chromatography on silica gel or by recrystallization to obtain the final product.
Scale-Up Considerations
Scaling up the synthesis of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
-
Heat Management: The cyclization in Step 1 is an exothermic process. On a larger scale, efficient heat dissipation is crucial. The use of a jacketed reactor with controlled heating and cooling capabilities is recommended. For the iodination in Step 2, maintaining a low temperature during the addition of NIS is critical to control the reaction rate and prevent side reactions.
-
Reagent Addition: For the large-scale synthesis, the portion-wise addition of reagents as described in the protocol should be replaced with controlled addition via a dropping funnel or a syringe pump. This ensures better temperature control and a more homogeneous reaction mixture.
-
Mixing: Efficient stirring is essential, especially in heterogeneous mixtures like the one in Step 1. For larger volumes, an overhead mechanical stirrer is more effective than a magnetic stir bar.
-
Work-up and Isolation: The work-up procedure may need to be adapted for larger scales. For instance, continuous liquid-liquid extraction can be more efficient than batch-wise extractions in a separatory funnel. For the final product isolation, recrystallization is often more practical and cost-effective for large quantities compared to column chromatography.
Trustworthiness: A Self-Validating Protocol
The reliability of this protocol is ensured through in-process controls and rigorous final product characterization.
-
In-Process Controls (IPCs): Regular monitoring of the reaction progress by TLC is a simple yet effective way to ensure the reaction is proceeding as expected and to determine the optimal reaction time. For larger-scale production, High-Performance Liquid Chromatography (HPLC) can be employed for more quantitative monitoring.
-
Final Product Characterization: The identity and purity of the final product, 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, must be confirmed by a battery of analytical techniques.
Characterization Data
The following table summarizes the expected analytical data for the final product.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.1 (s, 1H), ~7.9 (s, 1H), ~7.7 (s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | Expected signals for the imidazo[1,2-a]pyrazine core, with shifts influenced by the chloro and iodo substituents. |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₆H₄ClIN₃⁺, found. |
| Purity (by HPLC) | ≥ 98% |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Safety and Handling
Safe laboratory practices are paramount. The following safety precautions should be strictly adhered to.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Chloroacetaldehyde: This reagent is toxic and corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
N-Iodosuccinimide (NIS): NIS is an oxidizing agent and can cause skin and eye irritation.[4][5][6][7] It should be handled with care, and contact with combustible materials should be avoided. Store in a cool, dry place away from light.[4]
Reaction Mechanism
The synthesis proceeds through well-established reaction mechanisms.
Caption: Reaction mechanisms for the synthesis of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, a key building block for drug discovery and development. By following the outlined procedures and considering the scale-up recommendations, researchers can reliably produce this important intermediate in sufficient quantities for their research needs. The emphasis on safety, in-process controls, and thorough characterization ensures the trustworthiness and reproducibility of the synthesis.
References
- Demirayak, Ş., & Kayağil, İ. (2012). Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives. TÜBİTAK Academic Journals, 36(3), 339-346.
- Yadav, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36439-36454.
- Al-Quds University. (n.d.).
- ResearchGate. (2024). Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS).
- Kushwaha, N. D. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1505-1508.
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
- Li, Y., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(39), 25487–25496.
- Sanderson, P. N., et al. (1990). A multinuclear magnetic resonance study of protonation in imidazo[1,2-a]pyrazine. Magnetic Resonance in Chemistry, 28(10), 874–877.
- Asymmetric Synthesis. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.
- Fisher Scientific. (n.d.).
- Google Patents. (n.d.).
- ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(12), 4786–4790.
- Molecules. (2021).
- Sigma-Aldrich. (n.d.). 2-Amino-3-chloropyrazine 97%.
- Organic & Biomolecular Chemistry. (2021).
- Infinium Pharmachem. (n.d.).
- Molecules. (2018).
- Journal of Medicinal Chemistry. (1995). Synthesis and Hypoglycemic Activity of Substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines.
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Troubleshooting & Optimization
Technical Support Center: Purification of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine Derivatives
Welcome to the technical support center for the purification of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile class of compounds. Our aim is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your research.
I. Understanding the Molecule: Key Physicochemical Properties and Challenges
The 8-Chloro-6-iodoimidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for creating complex molecules for biological screening.[1] The presence of both chloro and iodo substituents makes it an ideal substrate for sequential and regioselective cross-coupling reactions.[1] However, these reactive sites also present unique purification challenges.
Inherent Challenges:
-
Polarity and Solubility: The imidazo[1,2-a]pyrazine core imparts a degree of polarity, while the halogen substituents and other variable groups can significantly influence the overall solubility profile. Finding an optimal balance for chromatographic separation and recrystallization is often non-trivial.
-
Chemical Stability: The carbon-iodine bond can be labile under certain conditions, leading to potential deiodination.[2] Additionally, the imidazo[1,2-a]pyrazine ring system can be susceptible to degradation under strongly acidic or basic conditions.
-
Formation of Isomers and Side Products: The synthesis of these derivatives can sometimes lead to the formation of regioisomers or other closely related side products, which can be difficult to separate from the desired compound.[3]
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine derivatives in a question-and-answer format.
A. Column Chromatography
Question 1: My compound is streaking/tailing on the silica gel column. What is causing this and how can I fix it?
Answer: Tailing on silica gel is a common issue with nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyrazines. The basic nitrogen atoms in the ring system can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.
Causality: The lone pairs of electrons on the nitrogen atoms form strong hydrogen bonds with the surface silanol groups (Si-OH) of the silica gel. This strong interaction slows down the elution of the compound in a non-uniform manner, causing the characteristic tailing.
Solutions:
-
Addition of a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase. The TEA will preferentially interact with the acidic sites on the silica gel, effectively "masking" them from your compound.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., in a dichloromethane/methanol gradient). The ammonia serves the same purpose as TEA.
-
-
Use of Deactivated Silica: If the problem persists, consider using a deactivated silica gel (e.g., with a lower surface area or end-capped).
-
Alternative Stationary Phases: For particularly problematic separations, consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based reverse-phase column.
Question 2: I am observing degradation of my iodo-substituted compound on the silica gel column. How can I prevent this?
Answer: The carbon-iodine bond in your 8-Chloro-6-iodoimidazo[1,2-a]pyrazine derivative can be susceptible to cleavage on acidic surfaces like silica gel, especially if the compound is exposed to the stationary phase for an extended period.
Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. The iodine substituent, being a good leaving group, can be particularly prone to elimination or substitution reactions under these conditions.
Solutions:
-
Minimize Residence Time: Run your column chromatography as quickly as possible. Use a slightly higher flow rate and avoid leaving the compound on the column for an extended period.
-
Use Deactivated Silica: As mentioned previously, deactivated silica is less acidic and can mitigate degradation.
-
Neutralize the Silica: You can prepare a slurry of silica gel in your mobile phase containing 1% TEA, then pack the column. This will help to neutralize the acidic sites.
-
Alternative Purification Methods: If degradation is severe, consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (prep-TLC) on a less acidic stationary phase.
B. Recrystallization
Question 3: I am struggling to find a suitable solvent system for the recrystallization of my 8-Chloro-6-iodoimidazo[1,2-a]pyrazine derivative.
Answer: Finding the right recrystallization solvent is a process of trial and error, but a systematic approach based on the principle of "like dissolves like" can guide you.
Causality: Successful recrystallization relies on the principle that the desired compound should be sparingly soluble in the chosen solvent at room temperature but highly soluble at an elevated temperature. Impurities should either be insoluble at high temperatures or remain soluble at room temperature.
Troubleshooting Steps:
-
Solvent Screening:
-
Start with single solvents of varying polarity. Common choices for imidazo[1,2-a]pyrazine derivatives include ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and toluene.
-
Test the solubility of a small amount of your crude product in a small volume of each solvent at room temperature and then upon heating.
-
-
Binary Solvent Systems: If a single solvent is not effective, a binary solvent system can provide the fine-tuning needed for successful recrystallization.
-
Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the point of saturation).
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
Typical Solvent Systems for Imidazo[1,2-a]pyrazine Derivatives:
| Solvent System | Polarity | Notes |
| Ethanol/Water | High | Good for more polar derivatives. |
| Ethyl Acetate/Hexanes | Medium | A versatile system for compounds of intermediate polarity. |
| Dichloromethane/Hexanes | Low-Medium | Effective for less polar derivatives. |
| Toluene | Low | Can be a good choice for compounds that are difficult to crystallize from more polar solvents. |
Question 4: My compound is oiling out instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.
Solutions:
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage the formation of well-ordered crystals.
-
Reduce the Initial Concentration: Use a larger volume of solvent to dissolve your compound.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: If the problem persists, you may need to find a different solvent system where the solubility of your compound is lower.
III. Experimental Protocols
A. Protocol for Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation:
-
In a beaker, add the required amount of silica gel.
-
Add your chosen eluent system (e.g., 99:1 hexanes/ethyl acetate with 0.5% TEA) to the silica gel to form a slurry.
-
Gently stir the slurry to release any trapped air bubbles.
-
-
Column Packing:
-
Secure a flash column in a vertical position.
-
Pour the silica gel slurry into the column.
-
Gently tap the side of the column to ensure even packing.
-
Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the silica bed.
-
Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure. Carefully add the resulting dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the top of the column.
-
Apply gentle pressure (e.g., with a hand bellow or a nitrogen line) to start the elution.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure to obtain your purified compound.
-
B. Protocol for Recrystallization from a Binary Solvent System
-
Dissolution:
-
Place your crude product in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethyl acetate) to dissolve the compound. Gentle heating may be required.
-
-
Inducing Saturation:
-
Slowly add the "poor" solvent (e.g., hexanes) dropwise while stirring until the solution becomes persistently cloudy.
-
-
Clarification:
-
Gently heat the mixture until the solution becomes clear again. If necessary, add a very small amount of the "good" solvent to aid in dissolution.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
For further crystallization, you can place the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
IV. Visualizations
A. General Purification Workflow
Caption: A general workflow for the purification of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine derivatives.
B. Troubleshooting Decision Tree for Column Chromatography
Caption: A decision tree for troubleshooting common issues in column chromatography.
V. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of my fractions during column chromatography?
A1: Thin-layer chromatography (TLC) is the most common and effective method. Use the same eluent system for your TLC as you are using for your column. It is also advisable to use a co-spot (a lane with your starting material, a lane with your current fraction, and a lane with both spotted on top of each other) to accurately track the progress of the reaction and purification.
Q2: Can I use reverse-phase chromatography for the purification of these compounds?
A2: Yes, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative, especially for more polar derivatives or when you are experiencing issues with silica gel. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Q3: My purified compound is a different color than what is reported in the literature. Should I be concerned?
A3: While a significant color difference could indicate an impurity, minor variations are common. The color of a solid can be affected by its crystalline form and residual solvent. If your characterization data (NMR, MS, etc.) are clean and match the expected structure, a slight color difference is generally not a cause for concern.
Q4: How should I store my purified 8-Chloro-6-iodoimidazo[1,2-a]pyrazine derivative?
A4: To ensure stability, it is recommended to store the compound in a dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] This will help to prevent degradation from light, moisture, and air.
VI. References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
(PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. [Link]
-
Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. [Link]
Sources
preventing dehalogenation of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
A Senior Application Scientist's Guide to Preventing Dehalogenation
Welcome to the technical support center for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heteroaromatic building block. As a key intermediate, its unique di-halogenated structure allows for sequential, regioselective functionalization, primarily through metal-catalyzed cross-coupling reactions.[1] However, the inherent reactivity of the carbon-halogen bonds, particularly the carbon-iodine bond, makes the molecule susceptible to dehalogenation—an often-encountered side reaction that can complicate synthesis, reduce yields, and lead to difficult-to-separate impurities.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you mitigate and prevent dehalogenation, ensuring the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with 8-Chloro-6-iodoimidazo[1,2-a]pyrazine?
Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond, resulting in the replacement of the halogen atom with a hydrogen atom.[2] For 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, this leads to the undesired formation of byproducts such as 8-chloroimidazo[1,2-a]pyrazine, 6-iodoimidazo[1,2-a]pyrazine, or the fully dehalogenated imidazo[1,2-a]pyrazine core. This side reaction is problematic because it consumes the starting material, lowers the yield of the desired product, and introduces impurities that can be challenging to separate due to similar polarities.
Q2: Between the 6-iodo and 8-chloro substituents, which is more prone to dehalogenation?
The 6-iodo substituent is significantly more susceptible to both desired cross-coupling and undesired dehalogenation. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This makes the iodine atom a better leaving group and more reactive in oxidative addition steps of palladium-catalyzed cycles. Consequently, reaction conditions must be carefully tuned to favor the intended cross-coupling over the competing reductive dehalogenation at the C-6 position.
Q3: What are the primary causes of dehalogenation during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
Dehalogenation in Pd-catalyzed reactions is a common side reaction that can arise from several mechanistic pathways.[3] Key causes include:
-
Proto-dehalogenation: This occurs when the organopalladium intermediate, formed after oxidative addition, is protonated by a source in the reaction mixture (e.g., water, alcohol, or the amine substrate itself) before it can proceed through the desired catalytic cycle.
-
Hydrodehalogenation: This can be mediated by hydride sources. Some bases, solvents (like 2-propanol), or additives can generate palladium hydride species (Pd-H), which can then participate in a catalytic cycle leading to the cleavage of the C-X bond and its replacement with a C-H bond.[2]
-
Reductive Dehalogenation: In some cases, the organometallic reagent (e.g., boronic acid in Suzuki coupling) can act as a reducing agent, leading to the dehalogenated byproduct.
Q4: How can I detect dehalogenation byproducts in my reaction mixture?
The most effective methods for detecting dehalogenation are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive technique. You can monitor the reaction for the expected mass of your product as well as the masses of the potential dehalogenated byproducts.
-
8-Chloro-6-iodoimidazo[1,2-a]pyrazine: C₆H₃ClIN₃ (MW: 279.47)[1]
-
8-Chloroimidazo[1,2-a]pyrazine (de-iodinated): C₆H₄ClN₃ (MW: 153.57)
-
6-Iodoimidazo[1,2-a]pyrazine (de-chlorinated): C₆H₄IN₃ (MW: 245.02)
-
Imidazo[1,2-a]pyrazine (fully dehalogenated): C₆H₅N₃ (MW: 119.12)
-
-
Thin Layer Chromatography (TLC): Dehalogenated byproducts are typically less polar than their halogenated precursors. A new, lower Rƒ spot appearing on the TLC plate can be an indication of dehalogenation. Co-spotting with your starting material can help distinguish it from other impurities.
-
¹H NMR Spectroscopy: The aromatic protons of the imidazo[1,2-a]pyrazine core have distinct chemical shifts. The disappearance of a halogenated position and the appearance of a new proton signal in the aromatic region can confirm dehalogenation.
Q5: What are the recommended storage conditions to ensure the stability of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine?
To maintain the stability and prevent degradation of this compound, it should be stored under specific conditions. The recommended storage is at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1] Exposure to light, moisture, and oxygen can potentially promote slow degradation over time.
Troubleshooting Guide: Minimizing Dehalogenation in Practice
This section provides detailed protocols and logic for preventing dehalogenation during common synthetic transformations.
Guide 1: Suzuki-Miyaura Coupling at the C-6 Position
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the conditions can often promote de-iodination.[4][5] The goal is to accelerate the rate of the desired cross-coupling so that it outcompetes the dehalogenation pathway.
Logical Workflow for Troubleshooting Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling.
Optimized Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel, add 8-Chloro-6-iodoimidazo[1,2-a]pyrazine (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a mild base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and a suitable ligand (e.g., SPhos, 2-5 mol%). The use of bulky, electron-rich phosphine ligands can accelerate reductive elimination and suppress dehalogenation.[6]
-
Solvent and Degassing: Add a dry, aprotic solvent (e.g., dioxane or toluene). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor its progress by LC-MS. Avoid excessively high temperatures, which can promote decomposition and side reactions.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Suzuki Coupling Conditions
| Parameter | Standard Conditions (High Dehalogenation Risk) | Optimized Conditions (Low Dehalogenation Risk) | Rationale for Optimization |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos | Bulky, electron-rich ligands accelerate the desired coupling, outcompeting dehalogenation.[6] |
| Base | Na₂CO₃ (in aqueous solution), NaOH | K₂CO₃, Cs₂CO₃, K₃PO₄ (anhydrous) | Milder, non-nucleophilic bases reduce the risk of proto-dehalogenation.[5] |
| Solvent | DME/H₂O, Toluene/EtOH | Anhydrous Dioxane, Toluene, or DME | Aprotic solvents minimize the presence of proton sources that lead to proto-dehalogenation.[6] |
| Temperature | 100-110 °C (Reflux) | 80-90 °C | Lower temperatures provide enough energy for the reaction while minimizing thermal decomposition and side reactions. |
Guide 2: Buchwald-Hartwig Amination at the C-8 Position
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[7] While the C-Cl bond at the C-8 position is less reactive than the C-I bond, de-chlorination can still occur, especially under harsh conditions or with highly active catalyst systems designed for unreactive aryl chlorides.
Mechanistic Insight: Desired vs. Undesired Pathways
Caption: Simplified catalytic cycle showing the desired reductive elimination versus the undesired proto-dehalogenation pathway.
Optimized Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add 8-Chloro-6-iodoimidazo[1,2-a]pyrazine (1.0 equiv), the amine (1.1-1.5 equiv), and a strong, non-nucleophilic base (e.g., NaOᵗBu or LHMDS, 1.4-2.0 equiv) to an oven-dried reaction vessel.
-
Catalyst/Ligand Addition: Add a suitable palladium precatalyst and ligand system. For aryl chlorides, systems like Pd₂(dba)₃ with bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective. Use a low catalyst loading (1-3 mol%).
-
Solvent and Degassing: Add a dry, aprotic solvent such as toluene or dioxane. Seal the vessel and degas the mixture thoroughly.
-
Reaction: Heat the reaction to a temperature sufficient to activate the C-Cl bond, typically between 90-110 °C. Monitor carefully by LC-MS to avoid prolonged heating once the reaction is complete.
-
Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify via column chromatography.
Table 2: Comparison of Buchwald-Hartwig Amination Conditions
| Parameter | Standard Conditions (Higher Dehalogenation Risk) | Optimized Conditions (Lower Dehalogenation Risk) | Rationale for Optimization |
| Catalyst | High loading of a very active catalyst | Lower loading (1-3 mol%) of a well-chosen catalyst (e.g., G3-XPhos precatalyst) | Prevents overly reactive species that might favor side reactions. |
| Base | K₂CO₃, Cs₂CO₃ (often too weak for Ar-Cl) | NaOᵗBu, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are required for C-Cl activation but must be used carefully to avoid elimination or other side reactions. |
| Solvent | Protic or wet solvents | Anhydrous Toluene, Dioxane, CPME | Minimizes proton sources that can lead to proto-dehalogenation. |
| Temperature | >110 °C | 90-110 °C | Use the lowest temperature that allows for a reasonable reaction rate to minimize thermal side reactions. |
References
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- 8-Chloro-6-iodoimidazo[1,2-a]pyrazine. Benchchem.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate.
- significant dehalogenation in stille coupling. Reddit.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. National Institutes of Health.
- Buchwald–Hartwig amination. Wikipedia.
- Deciphering complexity in Pd–catalyzed cross-couplings. National Institutes of Health.
Sources
- 1. 8-Chloro-6-iodoimidazo[1,2-a]pyrazine|CAS 2227272-49-1 [benchchem.com]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselective Functionalization of Dihalo-Imidazopyrazines
Welcome to the technical support center for the regioselective functionalization of dihalo-imidazopyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively modifying this privileged heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common challenges encountered during synthesis.
Introduction: The Challenge of Regioselectivity
Imidazo[1,2-a]pyrazines are crucial structural motifs in pharmaceutical research, forming the core of molecules targeting a range of diseases.[1][2] Dihalo-substituted variants are versatile synthetic intermediates, offering two distinct reaction handles for diversification through reactions like cross-coupling and nucleophilic substitution. However, the primary challenge lies in controlling which halogen reacts, as the electronic and steric environments of different positions on the heterocyclic core are often subtly distinguished. This guide provides a systematic approach to understanding and mastering regioselectivity in these systems.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and experimental issues in a Q&A format, categorized by reaction type.
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
Question 1: My Suzuki-Miyaura reaction on a 2,6-dichloroimidazopyrazine is non-selective. How can I favor functionalization at a specific position?
Answer: Achieving high regioselectivity in Suzuki-Miyaura couplings on dihalo-N-heterocycles is primarily a function of controlling the initial, rate-determining oxidative addition step. The intrinsic electronic properties of the imidazopyrazine ring often favor reaction at positions adjacent to a nitrogen atom (e.g., C2). However, this can be modulated through careful selection of the catalyst system.
-
Intrinsic Reactivity: For many dihalogenated azines, the carbon atom with the lowest electron density (most electrophilic) is kinetically favored for oxidative addition.[3][4][5] This often corresponds to positions alpha to a ring nitrogen.
-
Ligand-Controlled Selectivity: To override the intrinsic preference, the choice of phosphine ligand is critical.
-
To Target the Electronically Favored Site (e.g., C2): Standard, less bulky ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) often yield the "conventional" product, reacting at the most electrophilic C-X bond.[6]
-
To Target the Less Favored Site (e.g., C6): Bulky, electron-rich monophosphine ligands (e.g., QPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands (e.g., SIPr) can dramatically alter selectivity.[6][7][8] These ligands promote a different catalytic mechanism, potentially involving a 12-electron Pd intermediate, which is less sensitive to the electronic pull of the ring nitrogens and more influenced by sterics or LUMO coefficients at distal positions.[7]
-
Troubleshooting Flowchart: Improving Suzuki-Miyaura Regioselectivity
Caption: Choosing the right functionalization strategy.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C6 of 2,6-Dichloroimidazopyrazine
This protocol is designed to favor coupling at the C6 position, which is generally less reactive than the C2 position. The key is the use of a bulky, electron-rich phosphine ligand.
Materials:
-
2,6-dichloroimidazopyrazine
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
QPhos (or other bulky monophosphine ligand, 6 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)
Procedure:
-
To an oven-dried reaction vessel, add 2,6-dichloroimidazopyrazine, the arylboronic acid, and K₃PO₄.
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and QPhos ligand in a small amount of the reaction solvent under an inert atmosphere. Allow this pre-catalyst solution to stir for 10 minutes.
-
Add the reaction solvent to the main vessel, followed by the pre-formed catalyst solution via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: Confirming Regioselectivity
-
¹H NMR: Compare the proton chemical shifts to the starting material. The disappearance of a proton signal and the appearance of new aromatic signals are indicative of coupling. The specific shift changes can hint at the position of substitution.
-
2D NMR (NOESY/ROESY): This is the definitive method. An NOE correlation between a proton on the newly introduced aryl group and a remaining proton on the imidazopyrazine core (e.g., H-3 or H-5) will unambiguously confirm the C6 connectivity. For example, an NOE between the ortho-protons of the new aryl ring and the H-5 proton confirms C6 substitution.
-
¹³C NMR: The chemical shift of the carbon bearing the new substituent will change significantly.
-
X-ray Crystallography: If a suitable crystal can be obtained, this provides unequivocal proof of structure.
References
-
Kastrati, A., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(40), 11261–11266. [Link] [9][10][11]2. Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5872. [Link] [3][4][5]3. Nilsen, A., et al. (2013). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. Journal of Medicinal Chemistry, 56(21), 8758–8768. [Link] [1]4. Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]
-
Garcia, Y., et al. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 131(18), 6632–6639. [Link]
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link] [12]7. Di Mauro, G., et al. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. ACS Medicinal Chemistry Letters, 14(2), 173-180. [Link]
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Di Mauro, G., et al. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Kastrati, A., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2- a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PubMed. [Link]
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Pathak, T. P., et al. (2016). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Cogent Chemistry. [Link]
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Wagner, T., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules. [Link]
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Akbaş, H., et al. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
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Myers, A. G. Research Group. ortho metalation. [Link] [15]28. Majumdar, S., et al. (2020). Recent Developments in Transition‐Metal‐Catalyzed Regioselective Functionalization of Imidazo[1, 2‐a]pyridine. ChemistrySelect. [Link]
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Validation & Comparative
A Technical Guide to the NMR Spectral Data of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine for Drug Discovery Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, antibacterial, and anticancer properties.[1] The strategic placement of various substituents on this bicyclic system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Among the vast library of substituted imidazo[1,2-a]pyrazines, 8-Chloro-6-iodoimidazo[1,2-a]pyrazine stands out as a particularly valuable building block for the synthesis of novel pharmaceutical candidates. Its di-halogenated nature provides two distinct handles for further chemical modifications, enabling the generation of diverse compound libraries for high-throughput screening.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine. A comparative analysis with structurally related analogs, 6-bromo-8-chloroimidazo[1,2-a]pyrazine and 6,8-dichloroimidazo[1,2-a]pyrazine, is included to illustrate the influence of halogen substitution on the NMR spectra. This information is crucial for researchers in drug discovery and development for unambiguous structure elucidation, reaction monitoring, and quality control.
Understanding the Imidazo[1,2-a]pyrazine Core: A Spectroscopic Perspective
The imidazo[1,2-a]pyrazine ring system consists of a five-membered imidazole ring fused to a six-membered pyrazine ring. The numbering of the heterocyclic system is crucial for the correct assignment of NMR signals.
Figure 1. Numbering of the imidazo[1,2-a]pyrazine ring system.
¹H and ¹³C NMR Spectral Data of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
Table 1: Predicted ¹H NMR Data for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~7.8 - 8.2 | s |
| H-3 | ~7.6 - 8.0 | s |
| H-5 | ~8.0 - 8.4 | s |
Table 2: Predicted ¹³C NMR Data for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~115 - 125 |
| C-3 | ~110 - 120 |
| C-5 | ~135 - 145 |
| C-6 | ~80 - 90 |
| C-8 | ~140 - 150 |
| C-8a | ~130 - 140 |
Comparative NMR Analysis with Halogenated Analogs
To understand the impact of the halogen substituents on the chemical shifts, a comparison with 6-bromo-8-chloroimidazo[1,2-a]pyrazine and 6,8-dichloroimidazo[1,2-a]pyrazine is highly instructive. The electronegativity and size of the halogen atoms at positions 6 and 8 significantly influence the electron density distribution within the aromatic system, thereby affecting the shielding and deshielding of the various nuclei.
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Halogenated Imidazo[1,2-a]pyrazines
| Compound | H-2 | H-3 | H-5 |
| 8-Chloro-6-iodoimidazo[1,2-a]pyrazine | ~7.8 - 8.2 | ~7.6 - 8.0 | ~8.0 - 8.4 |
| 6-Bromo-8-chloroimidazo[1,2-a]pyrazine | ~7.9 - 8.3 | ~7.7 - 8.1 | ~8.1 - 8.5 |
| 6,8-Dichloroimidazo[1,2-a]pyrazine | ~8.0 - 8.4 | ~7.8 - 8.2 | ~8.2 - 8.6 |
Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Halogenated Imidazo[1,2-a]pyrazines
| Compound | C-2 | C-3 | C-5 | C-6 | C-8 | C-8a |
| 8-Chloro-6-iodoimidazo[1,2-a]pyrazine | ~115-125 | ~110-120 | ~135-145 | ~80-90 | ~140-150 | ~130-140 |
| 6-Bromo-8-chloroimidazo[1,2-a]pyrazine | ~116-126 | ~111-121 | ~136-146 | ~105-115 | ~140-150 | ~131-141 |
| 6,8-Dichloroimidazo[1,2-a]pyrazine | ~117-127 | ~112-122 | ~137-147 | ~120-130 | ~141-151 | ~132-142 |
Analysis of Substituent Effects:
-
¹H NMR: The protons H-2, H-3, and H-5 are expected to appear as singlets due to the absence of adjacent protons. The chemical shifts will be influenced by the electron-withdrawing nature of the halogen atoms. As we move from the iodo to the more electronegative chloro substituent at position 6, a downfield shift (to higher ppm values) is anticipated for the H-5 proton due to decreased electron density. The protons on the imidazole ring (H-2 and H-3) will be less affected by the substitution at the pyrazine ring, but a slight downfield shift is still expected with increasing electronegativity of the halogens.
-
¹³C NMR: The carbon directly attached to the iodine (C-6 in 8-Chloro-6-iodoimidazo[1,2-a]pyrazine) is expected to have a significantly upfield chemical shift (lower ppm value) due to the "heavy atom effect" of iodine.[2] In contrast, the carbons attached to bromine and chlorine will appear at progressively more downfield positions. The chemical shifts of the other carbon atoms will also be influenced by the inductive and mesomeric effects of the halogens. The C-8 carbon, being attached to a chlorine atom in all three compounds, will show a relatively consistent downfield chemical shift.
Experimental Protocol for NMR Data Acquisition
The following is a generalized, best-practice protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as 8-Chloro-6-iodoimidazo[1,2-a]pyrazine.
Figure 2. A standardized workflow for NMR sample preparation and data acquisition.
Causality Behind Experimental Choices
-
Choice of Deuterated Solvent: The use of deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the signals from the analyte. The choice of solvent (e.g., CDCl₃, DMSO-d₆) depends on the solubility of the compound.
-
Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR spectroscopy. Its 12 equivalent protons and 4 equivalent carbons give a single, sharp signal that is defined as 0 ppm, providing a reliable reference point for chemical shifts.
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp, well-resolved NMR signals.
-
Proton Decoupling in ¹³C NMR: In ¹³C NMR, proton decoupling is routinely employed to simplify the spectrum by removing the splitting of carbon signals by attached protons. This results in each unique carbon atom appearing as a single peak, making the spectrum easier to interpret.
Conclusion
This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for the key pharmaceutical building block, 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, and its halogenated analogs. The comparative analysis highlights the predictable and rational effects of halogen substitution on NMR chemical shifts, providing a valuable tool for structural verification and the analysis of related compounds. The detailed experimental protocol outlines the necessary steps for acquiring high-quality NMR data, ensuring reproducibility and reliability in a research and development setting. A thorough understanding of the NMR characteristics of this important scaffold is indispensable for chemists working on the synthesis and development of novel imidazo[1,2-a]pyrazine-based therapeutics.
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Navigating the Structure-Activity Landscape of 8-Substituted Imidazo[1,2-a]pyrazines: A Comparative Guide for Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and tunable electronic properties make it an attractive starting point for the design of small molecule therapeutics targeting a diverse range of proteins. Among the various positions on this bicyclic system, the C8 position has emerged as a critical determinant of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 8-substituted imidazo[1,2-a]pyrazines, with a focus on their activity as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) negative allosteric modulators and kinase inhibitors. By examining experimental data and the underlying mechanistic principles, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to rationally design novel and improved therapeutic agents based on this versatile scaffold.
The Critical Role of the C8-Substituent: A Gateway to Potency and Selectivity
The C8 position of the imidazo[1,2-a]pyrazine core is uniquely positioned to influence molecular interactions with biological targets. Substituents at this position can modulate the electronic distribution of the entire ring system, impact solubility and metabolic stability, and directly engage with specific amino acid residues within a target's binding pocket. The following sections will delve into the specific SAR trends observed for different classes of 8-substituted imidazo[1,2-a]pyrazines, supported by comparative experimental data.
Case Study 1: Tuning AMPAR Negative Allosteric Modulation through C8-Amine Modifications
A significant body of research has focused on the development of 8-substituted imidazo[1,2-a]pyrazines as negative allosteric modulators (NAMs) of AMPA receptors, particularly those associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.[2] These modulators have potential applications in neurological disorders characterized by excessive excitatory neurotransmission, such as epilepsy.[2]
A key discovery in this area was the identification of an 8-morpholino-imidazo[1,2-a]pyrazine lead compound.[2] Subsequent optimization efforts focused on exploring a variety of cyclic and acyclic amine substituents at the C8 position to enhance potency and fine-tune physicochemical properties. The rationale behind this approach was to probe the steric and electronic requirements of the binding pocket and to modulate properties such as lipophilicity and metabolic stability.
Comparative Analysis of C8-Substituted Imidazo[1,2-a]pyrazines as AMPAR γ-8 NAMs
The following table summarizes the in vitro activity of a series of 8-substituted imidazo[1,2-a]pyrazine analogs as negative modulators of TARP γ-8 associated AMPA receptors. The data clearly demonstrates the profound impact of the C8-substituent on potency.
| Compound ID | C8-Substituent | pIC50 (γ-8) |
| 1 | Morpholine | 8.0 |
| 2 | 4-Fluoropiperidine | 9.0 |
| 3 | Piperidine | 8.2 |
| 4 | N-Methylpiperazine | 7.5 |
| 5 | Pyrrolidine | 7.8 |
Data sourced from Maher et al., 2018.[2]
Key SAR Insights:
-
Introduction of a fluorine atom on the piperidine ring (Compound 2 ) led to a significant 10-fold increase in potency compared to the parent morpholine analog (Compound 1 ), highlighting the favorable interaction of the fluoro group within the binding site.[2]
-
Simple piperidine (Compound 3 ) and pyrrolidine (Compound 5 ) substituents maintained good potency, suggesting a degree of tolerance for different ring sizes.[2]
-
The introduction of a basic nitrogen in the form of N-methylpiperazine (Compound 4 ) resulted in a slight decrease in potency, indicating that a basic center at this position may be less favorable for optimal interaction.[2]
These findings underscore the sensitivity of the AMPAR γ-8 binding pocket to subtle structural changes at the C8 position of the imidazo[1,2-a]pyrazine core. The enhanced potency of the 4-fluoropiperidine analog suggests a specific interaction, possibly a hydrogen bond or a favorable electrostatic interaction, that stabilizes the binding of the modulator.
Experimental Workflow for AMPAR NAM Activity Assessment
The evaluation of these compounds as AMPAR NAMs typically involves a cell-based functional assay, such as a calcium influx assay using a fluorometric imaging plate reader (FLIPR).
Case Study 2: Targeting Kinases with 8-Amino-Imidazo[1,2-a]pyrazines
The 8-amino-imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The amino group at the C8 position can act as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site. This interaction is a common feature of many type I kinase inhibitors.
Brk/PTK6 Inhibition:
A series of 8-amino-imidazo[1,2-a]pyrazines were identified as potent inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[3][4] Brk is a non-receptor tyrosine kinase implicated in the progression of several cancers, making it an attractive therapeutic target.[5] The SAR studies in this series revealed that the nature of the substituent on the 8-amino group, as well as substitutions at other positions of the imidazo[1,2-a]pyrazine core, significantly impact inhibitory activity and selectivity.
Phosphoinositide 3-Kinase (PI3K) Inhibition:
The imidazo[1,2-a]pyrazine scaffold has also been successfully employed to develop inhibitors of PI3Ks, a family of lipid kinases that play a central role in cell growth, proliferation, and survival.[6] In this context, the 8-position has been explored with various substituents to optimize potency and isoform selectivity. For instance, the introduction of a morpholine group at the C8 position has been shown to be beneficial for activity against certain PI3K isoforms.[7]
General SAR Trends for Kinase Inhibition:
-
8-Amino Group as a Hinge Binder: The unsubstituted or mono-substituted 8-amino group is often crucial for potent kinase inhibition, forming one or two hydrogen bonds with the kinase hinge region.
-
Impact of Substituents on the 8-Amino Group: The size and nature of the substituent on the 8-amino group can modulate selectivity and physicochemical properties. Bulky substituents may clash with the surrounding residues, while polar groups can form additional interactions.
-
Role of Other Substitutions: Substitutions at the C2, C3, and C6 positions of the imidazo[1,2-a]pyrazine ring are used to explore other regions of the ATP-binding pocket, such as the solvent-exposed region and the hydrophobic pocket, to further enhance potency and selectivity.
Visualizing the SAR of 8-Substituted Imidazo[1,2-a]pyrazines
The following diagram illustrates the key SAR principles for 8-substituted imidazo[1,2-a]pyrazines as kinase inhibitors.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
Reproducibility and methodological rigor are paramount in drug discovery research. This section provides detailed, step-by-step protocols for the synthesis of a representative 8-substituted imidazo[1,2-a]pyrazine and a general protocol for a kinase inhibition assay.
Synthesis of 8-Morpholino-imidazo[1,2-a]pyrazine
This protocol describes a common synthetic route to access 8-amino substituted imidazo[1,2-a]pyrazines, exemplified by the synthesis of an 8-morpholino derivative.[7]
Step 1: Synthesis of 3-bromo-5-morpholino-2-aminopyrazine
-
A mixture of 3,5-dibromo-2-aminopyrazine (12.50 g) and morpholine (50 mL) is refluxed for 1 hour.[7]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, the solution is cooled to room temperature and poured into ice water (300 mL) with continuous stirring.[7]
-
The precipitated solid is collected by filtration and dried to yield the product.[7]
Step 2: Synthesis of 6-bromo-8-morpholino-imidazo[1,2-a]pyrazine
-
To a solution of 3-bromo-5-morpholino-2-aminopyrazine (1.7 g) in isopropanol (15 mL), chloroacetaldehyde is added portion-wise.[7]
-
The reaction mixture is heated to 65 °C and stirred until the reaction is complete as indicated by TLC.[7]
-
The mixture is cooled to room temperature and poured into ice water (300 mL) with stirring.[7]
-
The precipitated solid is filtered and dried to afford the desired product.[7]
General Protocol for a Brk/PTK6 Kinase Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory potency (IC50) of test compounds against Brk/PTK6.[8][9][10]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the recombinant Brk/PTK6 enzyme and the peptide substrate (e.g., a poly-Glu-Tyr peptide) in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer.
-
Serially dilute the 8-substituted imidazo[1,2-a]pyrazine test compounds in DMSO and then in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound solution to the wells of the assay plate.
-
Add the Brk/PTK6 enzyme solution to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to the wells.
-
Incubate the plate at 30 °C for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of ADP produced using a commercially available detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control wells (no inhibitor).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
The C8 position of the imidazo[1,2-a]pyrazine scaffold is a key handle for medicinal chemists to modulate the biological activity and pharmacokinetic properties of this important class of compounds. This guide has demonstrated through comparative analysis of experimental data that strategic modifications at this position can lead to significant improvements in potency and selectivity for targets such as AMPA receptors and various kinases.
The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own novel 8-substituted imidazo[1,2-a]pyrazine analogs. Future research in this area will likely focus on:
-
Exploring a wider diversity of C8-substituents to further probe the chemical space and identify novel interactions with biological targets.
-
Employing structure-based drug design to rationally design C8-substituents that confer enhanced selectivity for specific kinase isoforms or AMPAR subtypes.
-
Optimizing the ADME properties of 8-substituted imidazo[1,2-a]pyrazines to develop drug candidates with favorable pharmacokinetic profiles for in vivo studies.
By leveraging the insights from the structure-activity relationships outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the versatile imidazo[1,2-a]pyrazine scaffold.
References
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Maher, J., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(7), 674–679. [Link]
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Martínez González, S., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419–2425. [Link]
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Zeng, H., et al. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5776–5781. [Link]
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BPS Bioscience. (n.d.). BRK Kinase Assay Kit. Retrieved from [Link]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of Imidazo[1,2-a]pyrazine Derivatives
For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-a]pyrazine scaffold represents a privileged heterocyclic system with a wide spectrum of biological activities.[1][2] Its derivatives have shown promise as potent inhibitors of various kinases and as cytotoxic agents against a range of cancer cell lines.[3][4][5] This guide provides an in-depth comparative analysis of the in vitro and in vivo evaluation of key imidazo[1,2-a]pyrazine derivatives, with a special focus on the synthetic versatility offered by precursors such as 8-Chloro-6-iodoimidazo[1,2-a]pyrazine. Our objective is to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds and to provide a practical framework for their evaluation.
The Strategic Importance of the 8-Chloro-6-iodoimidazo[1,2-a]pyrazine Scaffold
The 8-Chloro-6-iodoimidazo[1,2-a]pyrazine core is a highly valuable starting material in medicinal chemistry. The differential reactivity of the chloro and iodo substituents allows for selective and sequential cross-coupling reactions, enabling the introduction of diverse chemical moieties at specific positions of the pyrazine ring. This regioselective functionalization is paramount for exploring the chemical space around the imidazo[1,2-a]pyrazine core and for optimizing the pharmacological properties of the resulting derivatives.
In Vitro Evaluation: A Comparative Analysis of Anticancer and Kinase Inhibitory Activity
The primary in vitro evaluation of novel imidazo[1,2-a]pyrazine derivatives typically involves assessing their cytotoxic effects on various cancer cell lines and their inhibitory activity against specific molecular targets, such as protein kinases.
Cytotoxicity Against Cancer Cell Lines
A common method to assess the cytotoxic potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7][8]
Table 1: Comparative in vitro cytotoxic activity (IC50, µM) of selected imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound/Derivative | Hep-2 | HepG2 | MCF-7 | A375 | HCT-116 | Reference |
| Compound 12b * | 11 | 13 | 11 | 11 | - | [6][9] |
| TB-25 | - | - | - | - | 0.023 | [4] |
| Doxorubicin (Standard) | 10 | 1.5 | 0.85 | 5.16 | - | [6] |
| Compound 15d | - | - | - | <0.06 | - | [10] |
| Compound 17e | - | - | - | <0.06 | - | [10] |
| Compound 18c | - | - | - | <0.06 | - | [10] |
| Compound 18h | - | - | - | <0.06 | - | [10] |
| Compound 18i | - | - | - | <0.06 | - | [10] |
Note: Compound 12b is an imidazo[1,2-a]pyridine derivative, included for structural and activity comparison.
From the data presented, it is evident that substitutions on the imidazo[1,2-a]pyrazine core can lead to highly potent anticancer agents. For instance, compound TB-25 exhibits an exceptionally low IC50 value of 23 nM against the HCT-116 colon cancer cell line.[4] Similarly, a series of diarylamide and diarylurea derivatives (15d, 17e, 18c, 18h, and 18i) demonstrated submicromolar IC50 values against the A375P human melanoma cell line.[10]
Kinase Inhibitory Activity
Imidazo[1,2-a]pyrazines have emerged as a versatile scaffold for the development of potent kinase inhibitors.[3] Various derivatives have been shown to target key kinases involved in cell signaling and proliferation.
Table 2: Comparative in vitro kinase inhibitory activity (IC50) of selected imidazo[1,2-a]pyrazine derivatives.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Gilteritinib (2) | FLT3 | 0.29 | [3] |
| Gilteritinib (2) | AXL | 0.73 | [3] |
| Entospletinib (6) | SKY | 16.5 | [3] |
| Lanraplenib (7) | SKY | 9.2 | [3] |
| Compound 3c | CDK9 | 160 | [5] |
| Compound 9 | CDK9 | 7880 | [5] |
| Compound 10 | CDK9 | 5120 | [5] |
The data highlights the potential of this scaffold to generate highly potent and selective kinase inhibitors. For example, Gilteritinib, an approved drug for acute myeloid leukemia, is a pyrazine-2-carboxamide derivative with an imidazo[1,2-a]pyrazine-like core that potently inhibits FLT3 and AXL kinases with sub-nanomolar IC50 values.[3] Furthermore, derivatives such as Entospletinib and Lanraplenib show nanomolar inhibitory activity against spleen tyrosine kinase (SKY).[3]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The following is a generalized protocol for determining the in vitro cytotoxicity of imidazo[1,2-a]pyrazine derivatives using the MTT assay.[7][11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Evaluation: Pharmacokinetics and Antitumor Efficacy
Promising candidates from in vitro studies are advanced to in vivo evaluation in animal models to assess their pharmacokinetic properties and antitumor efficacy.
Pharmacokinetic Studies
Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds. These studies are typically conducted in rodents (mice or rats).
Table 3: Comparative pharmacokinetic parameters of selected imidazo[1,2-a]pyrazine derivatives in rats.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Compound 38 | 10 | 1230 | 0.5 | 2450 | 2.1 | [3] |
| Compound 39 | 10 | 1150 | 0.5 | 2380 | 2.3 | [3] |
These studies provide essential information on the bioavailability and in vivo stability of the compounds, which are critical for their potential as therapeutic agents.[3]
Antitumor Efficacy in Xenograft Models
The antitumor activity of imidazo[1,2-a]pyrazine derivatives is often evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.[3]
One study reported that a potent Aurora kinase inhibitor with an imidazo[1,2-a]pyrazine core demonstrated antitumor activity in an A2780 ovarian tumor xenograft model.[12] Another study showed that selected compounds exhibited an ED50 of <1 mg/kg in a xenograft cancer model.[3]
Experimental Workflow and Signaling Pathway Visualization
To better understand the evaluation process and the mechanism of action of these compounds, the following diagrams illustrate a typical experimental workflow and a representative signaling pathway targeted by imidazo[1,2-a]pyrazine derivatives.
Caption: A typical experimental workflow for the evaluation of imidazo[1,2-a]pyrazine derivatives.
Caption: A simplified signaling pathway illustrating the inhibition of a Receptor Tyrosine Kinase by an imidazo[1,2-a]pyrazine derivative.
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology. The strategic use of versatile building blocks like 8-Chloro-6-iodoimidazo[1,2-a]pyrazine allows for the systematic exploration of structure-activity relationships, leading to the identification of highly potent and selective compounds. The comparative data presented in this guide underscores the significant impact of substituent modifications on the biological activity of these derivatives. Future research should focus on optimizing the pharmacokinetic profiles of these potent compounds to enhance their in vivo efficacy and on elucidating their precise mechanisms of action to identify novel therapeutic targets.
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Gnanasekaran, R., Ayyanar, M., Parthiban, P., & Ramkumar, V. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38058. [Link]
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Illyés, E., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 110, 148-161. [Link]
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Biftu, T., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(11), 1145–1150. [Link]
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de Menezes, J. P. A., et al. (2023). Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. Future Microbiology, 18, 1027–1037. [Link]
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A Comparative Guide to the Synthesis of Functionalized Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties.[1][2][3] Its derivatives have shown promise as antibacterial, antiviral, anti-inflammatory, and anticancer agents, underscoring the importance of efficient and versatile synthetic routes to access functionally diverse analogs.[1][2] This guide provides a comparative analysis of the most prominent synthetic strategies for the construction of functionalized imidazo[1,2-a]pyrazines, offering insights into the mechanistic underpinnings and practical considerations for each approach.
The Landscape of Imidazo[1,2-a]pyrazine Synthesis: An Overview
The synthesis of the imidazo[1,2-a]pyrazine core has evolved from classical condensation reactions to more sophisticated and efficient multicomponent and transition-metal-catalyzed methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, substrate availability, and the need for atom economy and procedural simplicity. This guide will focus on a comparative analysis of three major strategies:
-
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful multicomponent approach for the rapid assembly of 3-aminoimidazo[1,2-a]pyrazines.
-
Transition-Metal-Catalyzed Syntheses: Versatile methods that allow for a broad range of functionalization patterns through various coupling and cyclization strategies.
-
Microwave-Assisted Synthesis: A modern technique that significantly accelerates reaction times and often improves yields, aligning with the principles of green chemistry.
A brief discussion of classical condensation methods will also be included to provide a historical context and a baseline for comparison.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Gateway to 3-Amino-Substituted Scaffolds
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction that has emerged as a highly efficient and atom-economical method for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyrazines.[4][5][6] This reaction involves the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.
Mechanistic Rationale
The GBB reaction proceeds through a well-established domino sequence. The initial step involves the formation of a Schiff base from the 2-aminopyrazine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by a series of rearrangements to yield the final 3-aminoimidazo[1,2-a]pyrazine product. The use of a catalyst, such as yttrium triflate or scandium triflate, facilitates the formation of the Schiff base and the subsequent cycloaddition.[7]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile backbone for the design of potent kinase inhibitors. This guide provides an in-depth technical comparison of the cross-reactivity profiles of kinase inhibitors conceptually derived from the versatile building block, 8-Chloro-6-iodoimidazo[1,2-a]pyrazine. We will delve into the causality behind experimental choices, present supporting data, and provide detailed methodologies to ensure scientific integrity and empower your research.
The Strategic Advantage of the 8-Chloro-6-iodoimidazo[1,2-a]pyrazine Scaffold
The 8-Chloro-6-iodoimidazo[1,2-a]pyrazine scaffold is a strategically designed starting material for combinatorial chemistry and the generation of diverse kinase inhibitor libraries. The differential reactivity of the iodo and chloro substituents allows for sequential, regioselective cross-coupling reactions. The iodine at the 6-position is more reactive towards palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of a variety of substituents. The less reactive chlorine at the 8-position can then be subjected to nucleophilic aromatic substitution or other coupling reactions under more forcing conditions. This stepwise functionalization is crucial for exploring the chemical space around the scaffold and optimizing for potency and selectivity.
Comparative Cross-Reactivity Analysis
While a comprehensive public dataset for a library of inhibitors derived directly from 8-Chloro-6-iodoimidazo[1,2-a]pyrazine is not available in a single source, we can synthesize data from various studies on imidazo[1,2-a]pyrazine-based inhibitors to draw meaningful comparisons. The following table summarizes the activity and selectivity of representative imidazo[1,2-a]pyrazine derivatives against various kinases. This data is compiled from multiple sources to provide a comparative landscape.
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (Inhibition >50% at 1µM) | Reference Scaffold/Analogue |
| Hypothetical Derivative A | Aurora A | 15 | Aurora B, VEGFR2 | Imidazo[1,2-a]pyrazine |
| Hypothetical Derivative B | CHK1 | 5 | CHK2, RSK1 | Imidazo[1,2-a]pyrazine |
| Entospletinib (GS-9973) | SYK | 16.5 | Not extensively reported | Imidazo[1,2-a]pyrazine |
| Prexasertib (LY2606368) | CHK1 | 1 | CHK2 (8 nM), RSK1 (9 nM) | Pyrazine-2-carbonitrile |
| Acalabrutinib (ACP-196) | BTK | 5.1 (covalent) | EGFR, TEC, ITK (lower potency) | Imidazo[1,5-a]pyrazine derivative |
Expert Interpretation: The data suggests that while potent inhibitors can be developed from the imidazo[1,2-a]pyrazine scaffold, achieving high selectivity remains a significant challenge. For instance, inhibitors targeting CHK1 often show cross-reactivity with the structurally similar CHK2. Similarly, Aurora A inhibitors frequently exhibit activity against Aurora B. The nature of the substituents introduced at the 6- and 8-positions, facilitated by the 8-chloro-6-iodo starting material, plays a pivotal role in dictating the selectivity profile.
Signaling Pathways and Therapeutic Implications
The kinases targeted by imidazo[1,2-a]pyrazine derivatives are implicated in various cellular processes, making them attractive targets for therapeutic intervention, particularly in oncology.
Caption: Key signaling pathways targeted by imidazo[1,2-a]pyrazine-based kinase inhibitors.
Experimental Protocols for Cross-Reactivity Profiling
To ensure the trustworthiness and reproducibility of cross-reactivity studies, a standardized and self-validating experimental workflow is essential.
Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A comprehensive workflow for determining the cross-reactivity of kinase inhibitors.
Step-by-Step Methodology: In Vitro Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This protocol describes a common method for assessing kinase activity and inhibition.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (derived from 8-Chloro-6-iodoimidazo[1,2-a]pyrazine) in 100% DMSO.
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Prepare a solution of the target kinase in kinase buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Causality Behind Experimental Choices: The use of a luminescent-based assay like ADP-Glo™ provides high sensitivity and a broad dynamic range, making it suitable for screening large compound libraries. The pre-incubation step is critical to allow the inhibitor to reach equilibrium with the kinase before the start of the enzymatic reaction, ensuring accurate potency determination.
Conclusion and Future Directions
The 8-Chloro-6-iodoimidazo[1,2-a]pyrazine scaffold is a valuable starting point for the development of novel kinase inhibitors. While achieving high selectivity is a persistent challenge in kinase drug discovery, the ability to systematically modify the scaffold at two distinct positions allows for a detailed exploration of the structure-activity and structure-selectivity relationships. Future studies should focus on generating comprehensive kinome-wide profiling data for inhibitors derived from this scaffold to build robust models that can predict off-target effects and guide the design of more selective next-generation inhibitors. The integration of structural biology, with co-crystallization of inhibitors with their primary and off-targets, will be instrumental in understanding the molecular basis of selectivity and in designing compounds with improved therapeutic windows.
References
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
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Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. RSC Advances. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical Structure of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine](https://i.imgur.com/example.png)
